Technical Documentation Center

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine
  • CAS: 2169191-00-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Kinase Inhibitory Profiling of 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine

Executive Summary The compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 9-methyl-6-allyloxypurine) is a highly specialized heterocyclic organic compound belonging to the 6-alkoxypurine class. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 9-methyl-6-allyloxypurine) is a highly specialized heterocyclic organic compound belonging to the 6-alkoxypurine class. In the realm of medicinal chemistry and drug development, 6-alkoxypurines serve as a privileged scaffold for the design of ATP-competitive kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (e.g., CDK1, CDK2) and NIMA-related kinases (e.g., Nek2) 1.

This technical guide dissects the structural rationale, chemical synthesis, and biological evaluation workflows for this molecule. By locking the purine tautomer via N9-methylation and introducing a flexible, hydrophobic allyloxy group at the C6 position, this compound mimics the adenine core of ATP while specifically exploiting the ribose-binding pockets of target kinases 2.

Structural and Physicochemical Profiling

The pharmacological utility of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine is deeply rooted in its physicochemical properties. The N9-methyl group acts as a "tautomeric lock." In unsubstituted purines, rapid tautomerization between the N7 and N9 positions introduces an entropic penalty upon target binding 3. Methylation at N9 forces the molecule into a single, stable conformation that perfectly aligns the N1 and N7 nitrogen atoms to act as hydrogen bond acceptors with the kinase hinge region.

Meanwhile, the C6-allyloxy (prop-2-en-1-yloxy) group provides critical hydrophobic contacts. Unlike rigid aromatic substituents, the allyloxy chain possesses three rotatable bonds, allowing it to adaptively fit into the lipophilic cavity near the ribose-binding pocket of enzymes like CDK2 and Nek2 1.

Table 1: Physicochemical Properties
PropertyQuantitative Value / DescriptionStructural Significance
IUPAC Name 9-methyl-6-(prop-2-en-1-yloxy)-9H-purineSystematic nomenclature standard
Molecular Formula C9H10N4OCore purine + alkyl/alkenyl modifications
Molecular Weight 190.20 g/mol Highly efficient for small-molecule drug design
Hydrogen Bond Donors 0N9 methylation removes the typical purine NH donor
Hydrogen Bond Acceptors 5N1, N3, N7, and O act as key interaction points
Rotatable Bonds 3Allows conformational flexibility in binding pockets

Chemical Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). The standard precursor is 6-chloro-9-methylpurine.

Causality in Reagent Selection:
  • Sodium Hydride (NaH): Allyl alcohol is a weak acid (pKa ~15.5). Using a strong, non-nucleophilic base like NaH ensures complete, irreversible deprotonation to form the highly reactive sodium allyloxide. Weaker bases (e.g., K2CO3) would leave unreacted alcohol, slowing the reaction and reducing yield.

  • Anhydrous Conditions: The C6 position of the purine is highly electrophilic. If trace water is present, hydroxide ions will form and outcompete the allyloxide, resulting in the formation of 9-methylhypoxanthine (a dead-end byproduct).

  • Elevated Temperature (100°C): The N9-methyl group donates slight electron density into the purine ring via inductive effects, making the C6-chloride slightly less reactive than in an unsubstituted purine. Heating is required to overcome this activation energy barrier 3.

Protocol 1: Step-by-Step Synthesis Workflow
  • Nucleophile Generation: Under a strict nitrogen atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (THF) or use distilled allyl alcohol directly as the solvent. Slowly add allyl alcohol dropwise at 0°C to control the exothermic evolution of hydrogen gas.

  • Electrophile Addition: Dissolve 6-chloro-9-methylpurine (1.0 eq) in a minimal volume of anhydrous solvent and add it dropwise to the sodium allyloxide solution.

  • SNAr Reaction: Heat the reaction mixture to 100°C under reflux for 12–20 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC; eluent: 5% MeOH in DCM).

  • Quenching (Self-Validation Step): Cool the mixture to room temperature. Carefully neutralize the excess alkoxide by adding glacial acetic acid dropwise until the pH reaches ~7.0. This prevents the degradation of the newly formed ether linkage during workup.

  • Isolation: Remove the solvent in vacuo. Resuspend the residue in water and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel) or recrystallization from water to yield 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine as a crystalline solid.

Synthesis N1 6-Chloro-9-methylpurine (Electrophile) N3 SNAr Reaction (100°C, Anhydrous) N1->N3 N2 Allyl Alcohol + NaH (Nucleophile Generation) N2->N3 N4 Aqueous Quench & Extraction (Glacial Acetic Acid) N3->N4 Drive to completion N5 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (Target Compound) N4->N5 Purification

Step-by-step synthetic workflow for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine via SNAr.

Biological Application: ATP-Competitive Kinase Inhibition

The primary utility of 6-alkoxypurines lies in their ability to act as ATP-competitive inhibitors. Deregulation of kinases like CDK2 (driving aberrant cell cycle progression) and Nek2 (driving centrosome separation and chromosomal instability) are hallmarks of various oncological profiles 4.

When 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine enters the kinase active site:

  • Purine Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).

  • Allyloxy Group: Displaces water molecules in the ribose-binding pocket, providing an entropically favorable hydrophobic interaction 2.

  • Methyl Group: Projects into a small hydrophobic specificity pocket, enhancing selectivity against kinases that possess bulkier gatekeeper residues.

Mechanism A Kinase ATP Pocket (CDK2 / Nek2) B Endogenous ATP (Active Conformation) A->B Binds C 9-methyl-6-allyloxypurine (Competitive Inhibitor) A->C Displaces ATP D Downstream Signaling (Cell Proliferation) B->D Phosphorylation E Kinase Arrest (Therapeutic Effect) C->E Blocks Catalysis

ATP-competitive inhibition mechanism of 6-alkoxypurines in kinase ATP-binding pockets.

Experimental Workflow: In Vitro Kinase Profiling

To validate the inhibitory efficacy of this compound, a self-validating radiometric kinase assay is employed.

Causality in Assay Design:
  • Magnesium Chloride (MgCl2): Kinases do not bind free ATP; they require the Mg-ATP complex. Mg2+ coordinates the phosphate groups, neutralizing their negative charge and enabling nucleophilic attack by the substrate.

  • Pre-incubation: The inhibitor is incubated with the kinase before ATP addition. This allows the compound to reach thermodynamic binding equilibrium without immediate kinetic competition from the high-affinity endogenous ATP ligand.

Protocol 2: Radiometric Kinase Inhibition Assay
  • Buffer Preparation: Prepare a kinase reaction buffer containing 60 mM β-glycerophosphate, 30 mM nitrophenyl phosphate, 25 mM MOPS (pH 7.0), 5 mM EGTA, 15 mM MgCl2, and 0.1 mM sodium orthovanadate (to inhibit contaminating phosphatases) 2.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Combine the target kinase (e.g., recombinant CDK2/Cyclin A), the specific peptide substrate, and the inhibitor. Incubate at 30°C for 15 minutes.

  • Reaction Initiation: Initiate the catalytic reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Quenching & Filtration: After 30 minutes, terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper, which binds the positively charged peptide substrate. Wash the filters extensively with 0.75% phosphoric acid to remove unreacted [γ-32P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter. Calculate the IC50 by plotting the log of inhibitor concentration against normalized percentage inhibition. Include a no-enzyme control (background noise) and a known inhibitor like olomoucine (positive control) to validate the system.

References

  • 3 Title: WO1999002162A1 - Cyclin dependent kinase inhibiting purine derivatives. Source: Google Patents. URL:

  • [[2]]() Title: WO1999002162A1 - Cyclin dependent kinase inhibiting purine derivatives (Binding Modes). Source: Google Patents. URL:

  • 1 Title: Structure-guided design of purine-based probes for selective Nek2 inhibition. Source: NIH / PMC. URL:

  • 4 Title: 2-Arylamino-6-Ethynylpurines Are Cysteine-Targeting Irreversible Inhibitors of Nek2 Kinase. Source: ResearchGate. URL:

Sources

Exploratory

Foreword: Beyond the Scaffold - Strategic Diversification of the 6-Alkoxypurine Core

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Alkoxypurines The purine ring is a privileged scaffold in medicinal chemistry, forming the core of molecules essential to life, such as adenine and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Alkoxypurines

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of molecules essential to life, such as adenine and guanine.[1] This inherent biocompatibility has made it a cornerstone in the design of therapeutic agents. Among its many derivatives, 6-substituted purines have emerged as a particularly fruitful area of investigation. This guide focuses specifically on the 6-alkoxy class of purines, a chemotype that has demonstrated remarkable versatility, yielding compounds with activities ranging from potent kinase inhibition to modulation of plant growth.[2][3]

Our exploration is not merely an academic cataloging of structures and their corresponding activities. As application scientists, our objective is to understand the underlying principles that govern these interactions—the "why" behind the "what." Why does extending an alkoxy chain enhance kinase inhibition? How does the introduction of a benzyl group confer cytokinin activity? Answering these questions requires a deep dive into the synthesis, screening, and mechanistic studies of these compounds. We will dissect the causal relationships between molecular architecture and biological function, providing a framework for the rational design of next-generation 6-alkoxypurine derivatives. This guide is structured to mirror the drug discovery process itself: from foundational synthesis strategies to targeted biological evaluation and the elucidation of structure-activity relationships (SAR).

Foundational Synthesis: Enabling Chemical Diversity at the C6-Position

The exploration of SAR is fundamentally dependent on the ability to synthesize a diverse library of analogues. The primary route to 6-alkoxypurines is the nucleophilic aromatic substitution (SNAr) reaction, typically starting from an electron-deficient 6-chloropurine precursor.

The Traditional Approach: Limitations and Rationale

The established synthesis for many 6-alkoxypurine derivatives, particularly in the context of cyclin-dependent kinase (CDK) inhibitors, involved a direct SNAr reaction on a 2-amino-6-chloropurine scaffold.[4][5] In this method, the corresponding alcohol for the desired alkoxy group is used in large excess, often serving as the reaction solvent.

Causality: The rationale for these forcing conditions (large excess of alcohol, high heat, long reaction times) stems from the electron-donating nature of the 2-amino group, which deactivates the purine ring towards nucleophilic attack, making the C6 position less electrophilic.[4] While effective for simple, low-boiling point alcohols, this approach presents significant limitations:

  • Limited Scope: It is impractical for alcohols that are solid, expensive, or have high boiling points.[4][5][6]

  • Inefficiency: The reactions are often slow and incomplete, requiring laborious purification to remove excess alcohol.[4]

  • Linear Synthesis: This route often involves the early introduction of the O-6 substituent, necessitating that this fragile group be carried through multiple subsequent synthetic steps, which is inefficient for library generation.[4]

An Improved, Convergent Synthesis: A Self-Validating Protocol

To overcome these limitations and enable a more thorough exploration of the O-6 position, a revised, late-stage convergent synthesis has been developed.[4][5][6] This strategy prioritizes efficiency and modularity, allowing for the introduction of complex and diverse alkoxy groups at a later stage in the synthetic sequence.

Experimental Protocol: Convergent Synthesis of a Model 6-Alkoxy-2-aminopurine CDK Inhibitor

This protocol describes a more efficient synthesis of NU6247, a model 6-alkoxy-2-aminopurine CDK2 inhibitor, which avoids using the alcohol as a solvent.[4]

Step 1: Activation of 6-chloro-2-fluoropurine

  • To a solution of 6-chloro-2-fluoropurine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.0 eq) portion-wise over 1 hour.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Rationale: DABCO acts as a nucleophilic catalyst, forming a more reactive intermediate that renders the C6 position more electrophilic and susceptible to attack by the alcohol nucleophile.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • To the mixture from Step 1, add the desired alcohol (e.g., cyclohexylmethanol, 1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 6-alkoxy-2-fluoropurine intermediate.

  • Rationale: This step introduces the desired alkoxy group. Using a stoichiometric amount of alcohol under milder conditions than the traditional method significantly broadens the scope of accessible analogues.[4]

Step 3: Introduction of the C2-Amine Moiety

  • Dissolve the 6-alkoxy-2-fluoropurine intermediate (1.0 eq) in a suitable solvent (e.g., THF or n-butanol).

  • Add the desired amine (e.g., 4-(aminomethyl)tetrahydropyran, 1.2 eq) and a non-nucleophilic base such as triethylamine (NEt3) if required.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the crude product by crystallization or column chromatography to obtain the final 6-alkoxy-2-aminopurine derivative.

  • Rationale: The final diversification step involves another SNAr reaction at the C2 position. This late-stage functionalization is key to a convergent strategy, allowing for the rapid generation of a library of compounds from a common intermediate.

Diagram: Synthetic Workflow Comparison

G cluster_0 Traditional Linear Synthesis cluster_1 Improved Convergent Synthesis A1 2-amino-6-chloropurine A2 A2 A1->A2 S(N)Ar at C6 (Alcohol as solvent) A3 A3 A2->A3 Multi-step modification of C2-amine A4 A4 A3->A4 Final Product B1 6-chloro-2-fluoropurine B2 B2 B1->B2 S(N)Ar at C6 (DABCO, Stoichiometric Alcohol) B3 B3 B2->B3 S(N)ar at C2 (Amine) B4 B4 B3->B4 Final Product

Caption: Comparison of linear vs. convergent synthetic routes for 6-alkoxypurines.

SAR at Key Biological Targets

The strategic modifications enabled by robust synthetic chemistry have revealed that 6-alkoxypurines can interact with a wide array of biological targets. The nature of the alkoxy group is a critical determinant of both potency and selectivity.

Protein Kinase Inhibition

Deregulation of protein kinase activity is a hallmark of cancer, making these enzymes prime therapeutic targets.[2] The purine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors, and 6-alkoxypurines are potent modulators of this enzyme class, particularly Cyclin-Dependent Kinases (CDKs).[2][4][5]

CDK2 Inhibition: 6-alkoxy-2-aminopurine derivatives have been developed as potent and selective inhibitors of CDK2-cyclin A/E complexes, which are crucial for cell cycle progression.[4][5]

  • The O-6 Alkoxy Group: The primary role of the alkoxy group is to occupy a hydrophobic pocket in the ATP-binding site. The size, shape, and flexibility of this group are critical for achieving high affinity and selectivity. Molecular docking studies suggest that introducing novel functionality at the O-6 position is a promising strategy for conferring improved selectivity over other kinases, such as CDK1.[4]

  • The C-2 Amine Substituent: While our focus is the C-6 position, SAR is holistic. Extensive studies on the C-2 amine moiety have shown that it is also crucial for potency and selectivity, often interacting with the solvent-exposed region of the active site.[4][5]

  • The N-9 Substituent: The N9 position is frequently substituted with small alkyl or, more recently, N,N-dialkylamino groups to enhance physicochemical properties and modulate activity profiles.[2]

Table 1: Representative SAR Data for 6-Alkoxypurines as Kinase Inhibitors

Compound ID 6-Alkoxy Substituent Other Key Substituents Target Kinase Activity (IC50, µM) Reference
NU6247 Cyclohexylmethoxy C2-(tetrahydropyran-4-ylmethyl)amino CDK2 Potent (exact value not in snippets) [4][5][6]
NU6102 Cyclopentoxy C2-anilino CDK2 Potent (exact value not in snippets) [4]
Purine 33 Varied alkoxy N9-dialkylamino P. falciparum kinases 19.19 [2]

| Purine 76 | Varied alkoxy | N9-azacycloalkan-1-yl | P. falciparum kinases | 18.27 |[2] |

Cellular Effects: Beyond enzymatic inhibition, the functional consequence of CDK inhibition is cell cycle arrest and, in many cases, apoptosis. Phenotypic screening of 6-alkoxypurine libraries has identified derivatives that induce G2/M arrest or apoptosis in a cell-type-selective manner.[1][2] For example, certain 8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine derivatives were identified as potent and selective pro-apoptotic inducers in Jurkat T-cell leukemia cells.[1]

Diagram: CDK2 in the Cell Cycle and Site of Inhibition

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S promotes entry CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 promotes progression Inhibitor 6-Alkoxypurine Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Site of action for 6-alkoxypurine CDK2 inhibitors in cell cycle progression.

Adenosine Receptor Modulation

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that regulate a vast range of physiological processes and are attractive drug targets.[7] The substitution pattern on the purine ring dictates the affinity and selectivity for these receptor subtypes.

While N6-substituted adenosines are classic ligands, modifications at the 6-position of the purine core itself (without the ribose moiety) also yield potent modulators. For instance, a series of 2-aryl-6-morpholinopurines showed high affinity and selective antagonism for A1 and A3 receptors.[7] Although not strictly alkoxy groups, these 6-heterocyclic substituents highlight the importance of the C6 position for receptor interaction. The development of 6-alkoxypurines as adenosine receptor modulators often involves exploring how the alkoxy chain can mimic or interact with the same pockets occupied by N6-benzyl or N6-alkyl groups in traditional nucleoside ligands.[8] The alkoxy group can influence receptor subtype selectivity, with subtle changes in chain length or branching dramatically altering the affinity profile.

Cytokinin Activity and Plant Biology

Cytokinins are a class of plant hormones that promote cell division and influence numerous developmental processes. The synthetic cytokinin 6-benzylaminopurine (BAP) is structurally related to 6-alkoxypurines.[9][10] This structural similarity means that synthetic 6-alkoxy and 6-alkenylpurines can act as cytokinin analogues, exhibiting profound biological effects in plants.[3]

  • Antioxidant and Enzyme Inhibition: Several synthetic 6-alkynyl and 6-alkenylpurine analogues have been shown to be potent inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in oxidative stress, while natural cytokinins were inactive.[3] This suggests a role in mitigating senescence and stress responses.

  • Modulation of Senescence: In postharvest studies of cut flowers, treatment with BAP and other cytokinin analogues significantly improves longevity by increasing the activity of antioxidant enzymes (superoxide dismutase, catalase) and maintaining higher levels of sugars and proteins.[9] 6-alkoxypurines designed with similar structural features can replicate these effects.

  • Receptor Antagonism: Strategic substitution can convert an agonist into an antagonist. Derivatives of BAP, such as 6-(2,5-dihydroxybenzylamino)purine, have been identified as competitive antagonists of cytokinin receptors like AHK3 and CRE1/AHK4, providing valuable tools for studying plant physiology.[11]

Experimental Design: A Framework for SAR Elucidation

A robust SAR study requires a validated and reproducible experimental workflow. This involves systematic synthesis, purification, characterization, and biological testing.

Workflow for a 6-Alkoxypurine SAR Study

Diagram: General Workflow for SAR Elucidation

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Syn_Start Select Core Scaffold (e.g., 6-chloro-2-fluoropurine) Syn_Library Parallel Synthesis of 6-Alkoxy Analogue Library Syn_Start->Syn_Library Convergent Strategy Syn_Purify Purification & Characterization (HPLC, NMR, MS) Syn_Library->Syn_Purify Screen_Primary Primary Assay (e.g., Kinase Inhibition @ 10µM) Syn_Purify->Screen_Primary Test Compounds Screen_Dose Dose-Response Assay (IC50 Determination) Screen_Primary->Screen_Dose Identify Hits Screen_Selectivity Selectivity Panel (e.g., Off-target kinases) Screen_Dose->Screen_Selectivity Analysis_SAR Generate SAR Tables (Structure vs. Activity) Screen_Selectivity->Analysis_SAR Analysis_Design Rational Design of Next-Gen Compounds Analysis_SAR->Analysis_Design Identify Trends Analysis_Design->Syn_Start Iterate

Sources

Foundational

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine solubility

An In-Depth Technical Guide on the Solubility and Formulation of 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine Executive Summary 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 6-allyloxy-9-methylpurine) is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility and Formulation of 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine

Executive Summary

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 6-allyloxy-9-methylpurine) is a specialized O6-alkylated purine derivative. In drug discovery and molecular biology, purine analogs are highly valued for their ability to interact with kinases, polymerases, and DNA repair enzymes (e.g., O6-alkylguanine-DNA alkyltransferase). However, the physicochemical modifications that dictate their target affinity—specifically N-alkylation and O-alkylation—drastically alter their solvation dynamics.

As a Senior Application Scientist, I have structured this guide to move beyond basic solubility data. We will deconstruct the thermodynamic causality behind this compound's solubility profile, establish a self-validating protocol for accurate quantification, and outline field-proven formulation strategies for both in vitro and in vivo applications.

Physicochemical Profiling & Causality

To formulate a compound effectively, one must understand why it behaves the way it does in solution. Unmodified purines typically exhibit high crystal lattice energies driven by robust intermolecular hydrogen bonding (via N1, N3, N7, N9, and exocyclic amines) and π−π stacking.

The structure of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine introduces three critical modifications that dictate its solubility:

  • N9-Methylation : The addition of a methyl group at the N9 position eliminates the N9 proton. This destroys a critical hydrogen bond donor and locks the molecule, preventing purine tautomerization.

  • C6-Allyloxy Substitution : The prop-2-en-1-yloxy ether linkage introduces a lipophilic, unsaturated hydrocarbon chain. This sterically shields the polar purine core from aqueous hydration and significantly increases the partition coefficient ( logP ).

  • Absence of a C2-Amino Group : Unlike guanine derivatives (such as the well-documented AGT inhibitor O6-benzylguanine), the lack of a C2-amino group removes the final potential hydrogen bond donor from the purine ring.

The Causality of Solvation : Because the molecule lacks hydrogen bond donors and possesses significant lipophilic bulk, it cannot favorably interact with the highly ordered hydrogen-bond network of water. Consequently, 6-alkoxypurine derivatives exhibit the very poor aqueous solubility characteristic of highly substituted purines[1]. Conversely, the polarizable nitrogens in the purine ring interact exceptionally well with aprotic organic solvents, rendering the compound highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Quantitative Solubility Data

Based on the physicochemical behavior of structurally analogous O6-alkoxypurines[2], the following table summarizes the expected thermodynamic solubility profile of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine across standard laboratory solvent systems.

Solvent SystemEstimated SolubilityMechanistic Rationale
Water (pH 7.0) < 0.1 mg/mLHigh lipophilicity ( logP ) and lack of H-bond donors prevent aqueous solvation.
PBS (pH 7.4) < 0.1 mg/mLThe ionic strength of PBS offers no solubilizing advantage for neutral purines.
DMSO > 30 mg/mLAprotic polarity perfectly matches the polarizable purine nitrogens without requiring H-bond donation.
DMF > 30 mg/mLSimilar aprotic solvation dynamics to DMSO; excellent for stock solutions.
Ethanol (100%) 1 - 5 mg/mLModerate solvation; the aliphatic allyloxy group interacts favorably with the ethyl chain.
PEG 300 / 400 5 - 10 mg/mLPolyether chains encapsulate the lipophilic purine core, useful for in vivo vehicles.

Experimental Methodology: Thermodynamic Solubility Profiling

Kinetic solubility (often measured via laser nephelometry) is prone to supersaturation artifacts and is insufficient for late-stage formulation. To understand the true equilibrium state of the crystalline solid in the vehicle, Thermodynamic Solubility must be determined using the gold-standard Shake-Flask Method[3].

The following protocol is designed as a self-validating system : it utilizes dual phase-separation techniques to eliminate micro-particulate false positives and requires mobile-phase standard bracketing to prevent injection-site precipitation.

Step-by-Step Protocol
  • Preparation of Excess Solid : Accurately weigh 2.0 mg of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine into a 2 mL glass HPLC vial.

  • Buffer Addition : Add 1.0 mL of the target aqueous medium (e.g., 0.1 M Phosphate Buffer, pH 7.4). The presence of visible, undissolved solid confirms that the system is saturated.

  • Equilibration : Seal the vial and place it in a temperature-controlled orbital shaker (25°C ± 0.5°C) at 400 RPM for 48 to 72 hours. Causality note: Extended shaking is required because the lipophilic allyloxy group causes poor wettability, slowing the dissolution rate.

  • Phase Separation (Dual-Validation) :

    • Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the bulk solid.

    • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove sub-micron particulates that would otherwise artificially inflate the UV absorption reading.

  • HPLC-UV Quantification :

    • Dilute the filtered supernatant 1:10 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation within the HPLC tubing.

    • Quantify the concentration against a 5-point calibration curve prepared from a verified DMSO stock solution.

G A Solid Compound (Excess) B Addition to Buffer (pH 7.4) A->B C Orbital Shaking (48-72h, 25°C) B->C D Phase Separation (0.22 µm Filtration) C->D E HPLC-UV Quantification D->E

Workflow for the shake-flask thermodynamic solubility determination method.

Formulation Strategies for Preclinical Work

Because 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine is practically insoluble in water, direct aqueous dosing is impossible. We must engineer the solvent microenvironment based on the intended application.

A. In Vitro Cellular Assays

For cell culture work, the compound should be dissolved in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. When dosing cells, dilute the stock directly into the pre-warmed culture media.

  • Critical Rule: The final DMSO concentration in the cellular assay must not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity.

B. In Vivo Dosing Vehicles

For animal models (e.g., IV or IP injection), DMSO alone is too toxic. We must utilize a co-solvent system that leverages the compound's lipophilicity while remaining biologically tolerated. Drawing from established protocols for highly lipophilic O6-alkylated purines[4], the following sequential formulation is recommended:

  • 10% DMSO : First, dissolve the compound completely in DMSO to break the crystal lattice.

  • 40% PEG 300 : Add Polyethylene Glycol 300 and vortex. The PEG acts as a thermodynamic bridge, keeping the lipophilic purine solvated.

  • 5% Tween 80 : Add Tween 80 (Polysorbate 80). This surfactant forms micelles that will encapsulate the compound once the aqueous phase is introduced.

  • 45% Saline : Slowly add 0.9% NaCl dropwise while sonicating. The slow addition prevents the purine from crashing out of solution.

G Root 9-Methyl-6-allyloxy-purine Poor Aqueous Solubility InVitro In Vitro Assays Root->InVitro InVivo In Vivo Dosing Root->InVivo Sol1 100% DMSO Stock Dilute to <1% in Media InVitro->Sol1 Sol2 Co-solvent System (10% DMSO / 40% PEG300 / 5% Tween80 / 45% Saline) InVivo->Sol2 Sol3 Complexation (20% HP-β-CD in Saline) InVivo->Sol3

Solubilization and formulation decision tree for preclinical applications.

References

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry - ACS Publications.
  • Determination of Thermodynamic Solubility. Bio-protocol.
  • O6-Benzylguanine (NSC 637037, CAS Number: 19916-73-5) | Cayman Chemical. Cayman Chemical.
  • O6-Benzylguanine | DNA Alkylation | DNA/RNA Synthesis. TargetMol.

Sources

Exploratory

Theoretical Studies of 9-Methylpurine Derivatives: A Comprehensive Computational Guide to Excited-State Dynamics and Structural Properties

Executive Summary Understanding the photophysical and structural properties of nucleobases is a cornerstone of modern rational drug design and prebiotic chemistry. However, studying the unsubstituted purine free base in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the photophysical and structural properties of nucleobases is a cornerstone of modern rational drug design and prebiotic chemistry. However, studying the unsubstituted purine free base in solution presents a significant analytical challenge: it exists as a dynamic, nearly equimolar mixture of N7H and N9H tautomers[1]. To bypass this complexity, theoretical and experimental chemists utilize 9-methylpurine (9-MePu) . By methylating the N9 position, the molecule is locked into a single tautomeric form, providing a pristine model to isolate the intrinsic electronic dynamics of the purine scaffold[2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between quantum chemical theory and practical laboratory application. This whitepaper details the causality behind the computational methods used to study 9-methylpurine, provides self-validating protocols for modeling its excited-state dynamics, and explores its anisotropic reorientation in solution.

Electronic Structure and Photophysical Pathways

Unlike canonical purines (adenine and guanine), which undergo ultrafast internal conversion (IC) to the ground state to dissipate harmful UV energy, 9-methylpurine exhibits a distinctly different deactivation mechanism[2].

Upon UV excitation at ~266 nm, 9-methylpurine is promoted to the bright 1ππ∗ state. Femtosecond transient absorption spectroscopy, coupled with multireference quantum calculations, reveals that the molecule rapidly funnels through a conical intersection (CI) into a vibrationally excited, "dark" 1nπ∗ state[3].

The Causality of the Triplet State: Why does 9-methylpurine populate a long-lived triplet state while adenine does not? Computational minimum energy path (MEP) calculations reveal that the deactivation of the 1nπ∗ state to the ground state ( S0​ ) is hindered by a substantial potential energy barrier of ~0.6 eV[2]. Unable to easily return to the ground state, the 1nπ∗ state acts as a "doorway," undergoing efficient intersystem crossing (ISC) over hundreds of picoseconds to populate the triplet manifold ( 3ππ∗ )[2].

Quantitative Data: Vertical Excitation Energies

To accurately model these transitions, dynamic electron correlation must be accounted for. Table 1 summarizes the vertical excitation energies of 9-methylpurine computed at the CASPT2 level of theory.

Table 1: Computed Singlet Excited States of 9-Methylpurine (Gas Phase)

State CharacterEnergy (eV)Wavelength (nm)Oscillator Strength ( f )Transition Type
S1​ ( 1nπ∗ )4.962490.0018Dark (Doorway State)
S2​ ( 1ππ∗ )4.692650.0609Bright (Primary Excitation)
S3​ ( 1ππ∗ )4.852550.0384Bright

(Note: State ordering can invert between the Franck-Condon region and adiabatic minima. The bright ππ∗ state is often the primary absorber before relaxing into the lower-lying nπ∗ minimum).

Deactivation Pathway Visualization

G S0 S0 (Ground State) S2 S2 (ππ*) Bright State S0->S2 UV Excitation (266 nm) CI Conical Intersection S2->CI Relaxation S1 S1 (nπ*) Dark State (Doorway) S1->S0 Hindered IC (0.6 eV Barrier) T1 T1 (ππ*) Triplet State S1->T1 ISC (Hundreds of ps) T1->S0 Phosphorescence / Decay CI->S1 Ultrafast IC (~100 fs)

Fig 1. Deactivation mechanism and excited-state dynamics of 9-methylpurine.

Protocol: Simulating Non-Adiabatic Excited-State Dynamics

To ensure a self-validating computational workflow, one cannot rely solely on Time-Dependent Density Functional Theory (TD-DFT). While TD-DFT is excellent for ground-state absorption spectra, it frequently fails to accurately describe the topology of conical intersections. Therefore, multireference methods (CASSCF/CASPT2) are mandatory[3].

Step-by-Step Methodology:

  • Ground-State Geometry Optimization:

    • Action: Optimize the S0​ geometry using MP2 or DFT (e.g., B3LYP/aug-cc-pVDZ).

    • Validation: Perform a vibrational frequency calculation to confirm the absence of imaginary frequencies, ensuring a true local minimum.

  • Active Space Selection (CASSCF):

    • Action: Select a Complete Active Space of 12 electrons distributed across 9 orbitals CASSCF(12,9). This must include the critical π , π∗ , and non-bonding ( n ) orbitals of the purine ring[2].

    • Validation: Visually inspect the natural orbitals to ensure the active space has not rotated out the necessary lone pairs on the nitrogen atoms.

  • Dynamic Correlation Correction (CASPT2):

    • Action: Perform CASPT2 calculations on the CASSCF wavefunctions to correct for dynamic electron correlation. This step is crucial for establishing accurate vertical excitation energies that match experimental UV-Vis spectra[1].

  • Surface-Hopping Trajectories:

    • Action: Initialize trajectories from the Franck-Condon region of the bright 1ππ∗ state using Wigner sampling. Propagate the dynamics using Tully’s Fewest Switches Surface Hopping (FSSH) algorithm at the CASSCF level.

  • Solvent Modeling:

    • Action: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to simulate bulk solvent effects.

    • Causality: Solvents like water or acetonitrile stabilize the nπ∗ and ππ∗ states differently due to their distinct dipole moments, directly altering the Franck-Condon energy gap and the rate of intersystem crossing[2].

Solvation Dynamics and NMR Spin Relaxation

Beyond photophysics, 9-methylpurine serves as a vital model for understanding molecular reorientation and solvation dynamics. The interaction between the purine ring and polar solvents (like methanol or water) dictates its bioavailability and receptor-binding kinetics.

Theoretical studies combining 13 C and 14 N nuclear spin relaxation data with quantum chemical calculations provide a high-resolution map of these dynamics[4].

Workflow for Anisotropic Reorientation Analysis:

  • Experimental Data Acquisition: Measure the longitudinal dipolar relaxation rates of protonated 13 C nuclei via Nuclear Overhauser Effect (NOE) enhancement factors, alongside transverse quadrupole relaxation rates of 14 N nuclei[4].

  • DFT Tensor Calculations: Calculate the Electric Field Gradient (EFG) tensors and magnetic shielding tensors using DFT B3LYP/6-311++G(2d,p) or B3PW91/6-311+G(df,pd)[4].

  • Explicit Solvation Modeling: Because continuum models (PCM) cannot capture directional hydrogen bonding, model the 9-methylpurine complex with explicit solvent molecules (e.g., three methanol molecules) to accurately compute the scalar coupling constants and rotational diffusion of the asymmetrical top[4].

Implications for Drug Development

The theoretical frameworks established for 9-methylpurine have profound implications for pharmacology. Highly methylated purines and purinium salts are frequently investigated as analogues of biologically active heterocycles[5].

By understanding that C6 functionalization (as seen in adenine) inhibits access to the 1nπ∗ state and facilitates rapid, safe relaxation to the ground state, drug developers can rationally design purine-based kinase inhibitors or antiviral agents that are highly photostable[2]. Conversely, understanding the triplet-state generation of unsubstituted purine derivatives allows for the design of targeted photosensitizers for photodynamic therapy (PDT), where long-lived triplet states are desired to generate reactive oxygen species (ROS).

References

  • Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. Journal of the American Chemical Society.
  • Anisotropic Reorientation of 9-Methylpurine and 7-Methylpurine Molecules in Methanol Solution Studied by Combining 13C and 14N Nuclear Spin Relaxation Data and Quantum Chemical Calculations. The Journal of Physical Chemistry A.
  • Nucleobases as Molecular Fossils of Prebiotic Photochemistry: Excited-state Dynamics of C2 and C6 Substituted Purines. RSC Books.
  • A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. Journal of Physical Chemistry A / ACS.
  • Highly Methylated Purines and Purinium Salts as Analogues of Heteromines.

Sources

Foundational

Exploring the Therapeutic Potential of 9-Methyl-6-Substituted Purines: A Technical Guide to Scaffold Design and Target Modulation

Executive Summary The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the structural foundation for endogenous nucleosides, nucleotides, and cofactors. However, the inherent pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the structural foundation for endogenous nucleosides, nucleotides, and cofactors. However, the inherent promiscuity of the unsubstituted 9H-purine ring often leads to off-target toxicity in drug development. By strategically introducing a methyl group at the N-9 position and diverse functional groups at the C-6 position, researchers can lock the tautomeric state of the purine ring and dictate precise binding vectors.

This technical whitepaper explores the structural biology, pharmacological applications, and synthetic methodologies of 9-methyl-6-substituted purines , providing actionable insights for drug development professionals targeting cyclin-dependent kinases (CDKs), adenosine receptors, and epigenetic readers.

Structural Biology and Pharmacophore Rationale

The Causality of N-9 Methylation

In aqueous solution, unsubstituted 9H-purines undergo rapid tautomerization between the N-7 and N-9 positions. This dynamic equilibrium creates a diffuse electron cloud and variable hydrogen-bonding vectors, which allows the molecule to adapt to multiple protein pockets, leading to pharmacological promiscuity.

Methylation at the N-9 position serves two critical mechanistic functions [1]:

  • Tautomeric Locking: It freezes the purine in a single tautomeric state, rigidifying the pharmacophore and ensuring a consistent dipole moment.

  • Steric Exploitation: The methyl group introduces localized steric bulk. This bulk acts as a negative design element, preventing the scaffold from binding to pockets with strict volume restrictions (e.g., the Adenosine A2A receptor) while maintaining affinity for more accommodating pockets (e.g., the Adenosine A3 receptor) [3].

The Role of C-6 Substitution

The C-6 position of the purine ring is the primary vector for hydrogen bonding and hydrophobic interactions within the ATP-binding site of kinases or the orthosteric site of GPCRs. Nucleophilic aromatic substitution (SNAr) at this position allows for the introduction of amines, ethers, or thioethers, tuning the molecule's lipophilicity and target residence time.

Target Class I: Cyclin-Dependent Kinases (CDKs) in Oncology

Mechanistic Overview

9-Methyl-6-substituted purines, most notably Olomoucine (6-benzylamino-2-(2-hydroxyethylamino)-9-methylpurine), act as ATP-competitive inhibitors of CDKs. The purine ring mimics the adenine moiety of ATP, while the N-9 methyl group directs the orientation of the scaffold within the hinge region of the kinase. The C-6 benzylamino group projects into the hydrophobic pocket adjacent to the ATP-binding site, displacing ordered water molecules and driving binding affinity through favorable entropic gains[2].

Quantitative Data: Olomoucine Kinase Selectivity

Olomoucine demonstrates a highly specific inhibitory profile, favoring CDKs involved in cell cycle progression (CDK2, CDK7) while sparing major kinases like ERK1 [5].

Kinase TargetIC50 (µM)Biological Consequence
CDK7 0.6Inhibition of CAK; transcriptional downregulation
CDK2 / Cyclin A 7.0S-phase arrest
CDK2 / Cyclin E 7.0G1/S-phase arrest
CDK1 / Cyclin B > 1.0G2/M-phase transition delay
ERK1 / p44 MAP 25.0Minimal off-target MAPK interference

Data aggregated from standardized biochemical kinase assays [2, 5].

Pathway Visualization

CDK_Pathway Olo Olomoucine (9-Methyl Purine) ATP ATP Binding Pocket (Hinge Region) Olo->ATP Competitive Binding CDK CDK2/Cyclin Complex ATP->CDK Blocks Kinase Activation Rb Retinoblastoma (Rb) Protein (Hypophosphorylated) CDK->Rb Prevents Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters E2F CellCycle Cell Cycle Arrest (G1/S Phase) E2F->CellCycle Halts Progression

Diagram 1: Mechanism of CDK inhibition by Olomoucine leading to cell cycle arrest.

Target Class II: Adenosine Receptor Antagonism

Mechanistic Overview

Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors (GPCRs) implicated in neurological and cardiovascular diseases. Recent structure-activity relationship (SAR) studies on 2-aryl-6-morpholinopurines reveal that N-9 methylation is a critical determinant of receptor subtype selectivity [3].

While 9H-purines are highly potent pan-antagonists, they lack selectivity. The introduction of the N-9 methyl group decreases overall potency but drastically increases selectivity for A1 and A3 receptors. This is caused by strict volume restrictions in the A2A and A2B binding pockets, which sterically clash with the N-9 methyl group, effectively engineering out A2A/A2B off-target activity.

Quantitative Data: 9H vs. 9-Methyl Purine Binding Affinities
Compound ScaffoldA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)Selectivity Profile
2-Aryl-9H-6-morpholinopurine < 10< 50< 10Potent, Pan-active
2-Aryl-9-Methyl-6-morpholinopurine ~50 - 100> 1000< 20Highly Selective (A1/A3)

Data reflects radioligand binding assays at human adenosine receptors [3].

Target Class III: Epigenetic Readers (BRD9 Bromodomain)

Beyond kinases and GPCRs, 9-methyl-6-substituted purines have emerged as potent inhibitors of the BRD9 bromodomain. Compounds such as 2-amino-6-(4-methoxyphenyl)-9-methylpurine demonstrate an "induced-fit" pocket plasticity. The N-9 methyl group anchors the scaffold via van der Waals interactions with the BRD9 ZA loop, while the C-6 aryl substitution induces a conformational shift in the binding pocket, displacing the natural acetyl-lysine binding motif [4].

Synthetic Methodologies and Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the core 6-substituted-9-methylpurine scaffold via Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of 6-Benzylamino-9-methylpurine

Scientific Rationale: The starting material, 6-chloro-9-methylpurine, contains a highly electrophilic C-6 position due to the electron-withdrawing effects of the adjacent nitrogen atoms (N-1 and N-7). The N-9 methyl group prevents the formation of unreactive purinyl anions under basic conditions. Triethylamine (TEA) is utilized as an acid scavenger; without it, the HCl byproduct would protonate the nucleophilic amine, stalling the reaction.

Materials:

  • 6-Chloro-9-methylpurine (1.0 eq, 10 mmol)

  • Benzylamine (1.2 eq, 12 mmol)

  • Triethylamine (TEA) (2.0 eq, 20 mmol)

  • Anhydrous n-butanol (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-9-methylpurine in 50 mL of anhydrous n-butanol under an inert nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (2.0 eq) to the solution. Self-validation check: The solution should remain clear. TEA ensures the reaction mixture remains basic, keeping the benzylamine in its active, deprotonated state.

  • Nucleophilic Attack: Slowly add benzylamine (1.2 eq) dropwise via syringe at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 100°C for 4–6 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the starting material spot (higher Rf) indicates completion.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the n-butanol.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3 (2 x 30 mL) to remove residual TEA hydrochloride salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Isolation: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in Dichloromethane) to yield the pure 6-benzylamino-9-methylpurine.

Workflow Visualization

Synthesis_Workflow Start 6-Chloro-9-methylpurine Step1 SNAr Reaction (Nucleophilic Substitution) Start->Step1 Intermediate 6-Substituted-9-methylpurine Step1->Intermediate n-Butanol, TEA, 100°C Amine Primary/Secondary Amine (e.g., Benzylamine) Amine->Step1 Step2 C-8 Bromination (Optional) Intermediate->Step2 Br2 / LDA (For C-8 functionalization) Final Di/Tri-Substituted 9-Methylpurine Scaffold Intermediate->Final If no C-8 substitution is required Step3 Suzuki/Sonogashira Coupling Step2->Step3 Pd Catalyst Step3->Final Cross-Coupling

Diagram 2: Synthetic workflow for generating highly functionalized 9-methylpurine scaffolds.

Conclusion

The 9-methyl-6-substituted purine scaffold represents a highly tunable pharmacophore. By locking the purine ring into a single tautomer and exploiting the steric bulk of the N-9 methyl group, medicinal chemists can engineer out off-target promiscuity. Whether designing ATP-competitive CDK inhibitors for oncology, selective A3 adenosine receptor antagonists for cardiovascular indications, or novel epigenetic modulators, this scaffold provides a robust, synthetically accessible foundation for next-generation therapeutics.

References

  • Potential Purine Antagonists. IV. Synthesis of Some 9-Methyl-6-substituted-purines. Journal of the American Chemical Society (1957). URL:[Link][1]

  • Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds. Journal of Medicinal Chemistry (1997). URL:[Link][2]

  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Molecules (2024). URL:[Link][3]

  • 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. ACS Medicinal Chemistry Letters (2015). URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Application of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in Kinase Assays

Abstract Protein kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a cornerstone of many diseases, making them prime targets for therapeutic intervention.[1][2] This application not...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a cornerstone of many diseases, making them prime targets for therapeutic intervention.[1][2] This application note provides a detailed framework for researchers, scientists, and drug development professionals on the utilization of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, a synthetic purine derivative, as a potential kinase inhibitor. We will explore the mechanistic basis for its use, present detailed, step-by-step protocols for multiple industry-standard kinase assay formats, and discuss the critical importance of self-validating experimental design to ensure data integrity.

The Scientific Rationale: Understanding the Tool

The foundation of any robust chemical biology experiment is a deep understanding of the molecular tool being employed. 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine is a member of the purine family, a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to life, most notably as components of the nucleobases adenine and guanine.[3]

Chemical Structure: The structure of this compound is characterized by a core purine scaffold, with a methyl group at the N9 position and a prop-2-en-1-yloxy (allyloxy) group at the C6 position.

Figure 1: Structure of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine.

Causality of Application: The purine core is structurally analogous to the adenine ring of Adenosine Triphosphate (ATP). This structural mimicry is the logical basis for its application in kinase assays. Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase, preventing the enzyme from binding its natural phosphate donor.[4][5] Therefore, 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine is an ideal candidate for screening as an ATP-competitive kinase inhibitor.

Experimental Strategy: The Kinase Inhibition Workflow

The primary goal when testing a compound like 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine is to determine its potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of kinase activity). This is achieved by measuring kinase activity across a range of compound concentrations. The general workflow is universal, regardless of the specific detection technology employed.

G cluster_workflow General Kinase Inhibition Assay Workflow A 1. Reagent Preparation (Kinase, Substrate, Buffer) C 3. Pre-incubation (Kinase + Compound) A->C B 2. Compound Titration (Serial Dilution of Test Compound) B->C D 4. Reaction Initiation (Add Substrate/ATP Mix) C->D E 5. Enzymatic Reaction (Incubate at RT or 30°C) D->E F 6. Detection (Add Detection Reagents) E->F G 7. Data Analysis (Calculate IC50) F->G

Figure 2: A universal workflow for assessing kinase inhibitor potency.

Core Protocols: Methodologies for Quantifying Kinase Inhibition

The choice of assay technology is dictated by factors such as the specific kinase, throughput needs, and available instrumentation.[6] Below are detailed protocols for three robust and widely used assay formats.

Luminescence-Based ATP-Depletion Assay (e.g., Kinase-Glo®)

Principle of Causality: This assay quantifies kinase activity by measuring the amount of ATP consumed. The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP.[7] High kinase activity depletes ATP, resulting in a low luminescent signal. An effective inhibitor will spare ATP, leading to a high signal.[8] This inverse relationship is a hallmark of this assay type.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme & Substrate: Prepare a 2X working solution of the target kinase and its specific peptide or protein substrate in Kinase Buffer.

    • Compound Dilution: Prepare a 4X serial dilution of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in Kinase Buffer (e.g., starting from 400 µM).

    • ATP Solution: Prepare a 4X solution of ATP in Kinase Buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure assay sensitivity to competitive inhibitors.

    • Detection Reagent: Prepare the Kinase-Glo® Luminescent Kinase Assay reagent according to the manufacturer's protocol.[7]

  • Assay Execution (384-well plate format):

    • Add 5 µL of Kinase Buffer to all wells.

    • Add 5 µL of the 4X compound dilutions to the test wells. For controls, add 5 µL of buffer (for 0% inhibition) or a known potent inhibitor (for 100% inhibition).

    • Add 10 µL of the 2X Kinase/Substrate solution to all wells.

    • Pre-incubate for 20 minutes at room temperature. This step allows the compound to bind to the kinase before the enzymatic reaction begins.

    • Initiate the reaction by adding 10 µL of the 4X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction and generate a signal by adding 30 µL of prepared Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence on a compatible plate reader.

  • Data Analysis & Presentation:

    • Plot the relative light units (RLU) against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

[Inhibitor] (µM)Luminescence (RLU)% Activity
0 (No Inhibitor)150,000100%
0.01148,50099%
0.1127,50085%
175,00050%
1022,50015%
10015,00010%
Fluorescence Polarization (FP) Assay

Principle of Causality: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled peptide substrate (tracer) tumbles rapidly in solution, emitting depolarized light.[9][10] When a kinase phosphorylates the tracer, it can be bound by a large, specific anti-phosphopeptide antibody. This large complex tumbles much more slowly, resulting in a high FP signal.[11] An inhibitor prevents phosphorylation, so the tracer remains small and unbound, yielding a low FP signal.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: As described above.

    • Kinase Solution: Prepare a 2X solution of the kinase.

    • Substrate/Tracer/ATP Mix: Prepare a 4X solution containing the fluorescently labeled peptide substrate and ATP.

    • Compound Dilution: Prepare a 4X serial dilution of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine.

    • Stop/Detection Mix: Prepare a solution containing a chelating agent (e.g., EDTA) to stop the Mg²⁺-dependent kinase reaction and the phosphospecific antibody.

  • Assay Execution (Low-volume 384-well black plate):

    • Add 5 µL of the 2X Kinase solution to all wells.

    • Add 2.5 µL of the 4X compound dilutions or appropriate controls.

    • Pre-incubate for 20 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the 4X Substrate/Tracer/ATP mix.

    • Incubate for 90 minutes at room temperature.

    • Terminate the reaction by adding 10 µL of the Stop/Detection Mix.

    • Incubate for 30-60 minutes to allow for antibody binding.

    • Measure fluorescence polarization on a plate reader equipped with the necessary polarizers.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration and fit to a dose-response curve to find the IC50.

Radiometric Assay ([γ-³²P]ATP Filter Binding)

Principle of Causality: This is the gold-standard direct assay. It measures the physical incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[6][12] The phosphorylated substrate is captured on a filter membrane, while unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity on the filter is directly proportional to kinase activity.[13]

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: As described above.

    • Kinase/Substrate Mix: Prepare a solution containing the kinase and a substrate (often a protein like Myelin Basic Protein).

    • ATP Mix: Prepare a solution of unlabeled ATP mixed with a small amount of high-specific-activity [γ-³²P]ATP.

    • Compound Dilution: Prepare serial dilutions of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine.

    • Stop Solution: Phosphoric acid (e.g., 75 mM).

  • Assay Execution:

    • In a microcentrifuge tube, combine the Kinase/Substrate mix with the compound dilution (or vehicle).

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding the ATP mix.

    • Incubate for 20 minutes at 30°C. The reaction time must be carefully optimized to ensure linearity (typically <20% substrate turnover).

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat 3-4 times with phosphoric acid to remove unbound [γ-³²P]ATP.

    • Dry the filter mat (e.g., with acetone or under a heat lamp).

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration to determine the IC50.

Trustworthiness: Building a Self-Validating System

No protocol is complete without a robust set of controls. These are non-negotiable for ensuring that the observed effects are real and not artifacts.

  • Negative Control (0% Inhibition): Contains all reaction components, including the vehicle (e.g., DMSO) in which the compound is dissolved. This defines the maximum signal or activity.

  • Positive Control (100% Inhibition): Contains all reaction components plus a known, potent inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum inhibition). This defines the minimum signal or baseline.

  • No Enzyme Control: Lacks the kinase. This is critical for identifying any background signal or non-enzymatic phosphorylation.

  • No Substrate Control: Lacks the phosphate acceptor. This can help troubleshoot issues with assay reagents.

The successful inclusion of these controls validates the assay window and confirms that any observed inhibition is due to the specific action of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine on the kinase.

Authoritative Grounding: The Biological Context

Identifying an inhibitor is only the first step. Understanding its potential impact requires placing it within the context of a biological signaling pathway. For example, if 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine were found to inhibit mTOR (mammalian Target of Rapamycin), it would be expected to interfere with the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[14][15]

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTORC1 mTORC1 AKT->mTORC1 Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Inhibitor 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (Potential mTOR Inhibitor) Inhibitor->mTORC1

Figure 3: Potential point of intervention for an mTOR inhibitor.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 141-146. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • PubChem. (n.d.). 9-Methyl-9H-purine-2,6-diamine. Retrieved from [Link]

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. Retrieved from [Link]

  • Vettore, F. A., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2018). Biological activities of purine analogues: a review. International Journal of Pharmaceutical Sciences and Research, 9(5), 1784-1792. Retrieved from [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery – what's next in the field? ACS Chemical Biology, 8(1), 96-104. Retrieved from [Link]

  • Wodarczyk, A., et al. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry, 13(9), 1024-1041. Retrieved from [Link]

  • Lever, M., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 159-170. Retrieved from [Link]

  • Vidad, O., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 8(2), 206-214. Retrieved from [Link]

  • The Scientist. (2024, December 26). Leveraging Recombinant Kinases for Drug Discovery Research. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 753, 237-243. Retrieved from [Link]

  • MDPI. (2025, February 28). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • Al-Azmi, A., et al. (2001). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 2532-2537. Retrieved from [Link]

  • Li, D., et al. (2024). Activating protein kinases to treat diseases: Current understanding and future challenges. MedComm, 5(1), e425. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • ChemSrc. (2025, May 20). 6-(2-furyl)-9-methyl-9H-purine. Retrieved from [Link]

  • Joo, Y., et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology, 15(7), 1842-1853. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • RSC Publishing. (2022, February 16). Conformation-tunable ATP-competitive kinase inhibitors. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (56), 3327. Retrieved from [Link]

  • IntechOpen. (2021, July 22). Importance of Protein Kinase and Its Inhibitor: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2008, June 23). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Retrieved from [Link]

  • Müller, S., & Chaikuad, A. (2017). New opportunities for kinase drug repurposing and target discovery. Expert Opinion on Drug Discovery, 12(12), 1187-1190. Retrieved from [Link]

Sources

Application

Application Note: Cell-Based Assays for 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine in CDK Inhibition and Cell Cycle Arrest

Introduction & Mechanistic Rationale The compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (also referred to as 9-methyl-6-allyloxypurine) belongs to a highly potent class of 2,6,9-substituted purine derivatives designed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (also referred to as 9-methyl-6-allyloxypurine) belongs to a highly potent class of 2,6,9-substituted purine derivatives designed to target Cyclin-Dependent Kinases (CDKs). CDKs are the catalytic engines of the cell cycle, and their dysregulation is a hallmark of uncontrolled cellular proliferation.

From a structural biology perspective, the rational design of this molecule leverages two critical modifications:

  • N9-Methylation: Enhances lipophilicity and forces the purine ring to occupy the hydrophobic specificity pocket of the CDK active site.

  • O6-Allyloxy Substitution: Mimics the adenine ring of endogenous ATP but sterically forces the molecule into a reversed binding orientation within the ATP-binding cleft, preventing the kinase from phosphorylating its downstream targets ().

By competitively inhibiting ATP binding, this compound arrests the cell cycle at the G1/S or G2/M boundaries, making it a critical tool for oncology research and cell cycle mapping ().

Pathway Visualization: Target Mechanism

The primary downstream target of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). When CDKs are inhibited by 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, Rb remains unphosphorylated, sequestering the E2F transcription factor and halting the G1-to-S phase transition.

G Inhibitor 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (CDK Inhibitor) CDK_Complex CDK2 / Cyclin E Complex (Active Kinase) Inhibitor->CDK_Complex ATP-Competitive Inhibition Rb_Protein Retinoblastoma Protein (Rb) (Unphosphorylated) CDK_Complex->Rb_Protein Phosphorylates (Requires ATP) pRb_Protein Phospho-Rb (p-Rb) (Inactive) Rb_Protein->pRb_Protein Conformational Change E2F_Factor E2F Transcription Factor (Active) Rb_Protein->E2F_Factor Sequesters & Inhibits pRb_Protein->E2F_Factor Releases E2F Cell_Cycle G1 to S Phase Transition (DNA Replication) E2F_Factor->Cell_Cycle Transcribes S-Phase Genes

Fig 1: Mechanism of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in CDK-mediated cell cycle arrest.

Core Experimental Protocols & Self-Validating Systems

To rigorously evaluate the efficacy of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, researchers must employ a triad of orthogonal cell-based assays. Each protocol below is designed with built-in causal logic and self-validating controls to ensure data integrity.

Protocol 1: Cell Viability & Proliferation (Luminescence ATP Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound. Causality & Validation: This assay measures metabolic ATP as a proxy for viable cells. Because our compound is an ATP-competitive purine analog, it carries a risk of directly inhibiting the firefly luciferase enzyme used in the readout, which could yield a false-positive reduction in signal. A cell-free luciferase control is mandatory to validate that the signal drop is due to cell death, not assay interference.

Step-by-Step Workflow:

  • Seeding: Seed HCT116 (colorectal carcinoma) cells at 2,000 cells/well in a 96-well opaque white microplate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Treatment: Prepare a 10-point 1:3 serial dilution of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in DMSO (final assay concentration 0.01 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5% v/v.

  • Incubation: Incubate cells with the compound for 72 hours.

  • Validation Control: In a separate empty plate, add recombinant luciferase and 1 µM ATP, followed by the highest concentration of the compound (100 µM) to test for direct enzyme quenching.

  • Detection: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence. Calculate the Z'-factor using vehicle controls and a known cytotoxic standard (e.g., Staurosporine). A Z'-factor > 0.5 validates the assay's robustness.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm the phenotypic mechanism of action (G1/S or G2/M phase arrest) rather than non-specific toxicity (). Causality & Validation: Propidium Iodide (PI) intercalates stoichiometrically into nucleic acids, allowing DNA content to serve as a proxy for cell cycle phase (2N = G1, 4N = G2/M). However, PI also binds double-stranded RNA. Without RNase A treatment, RNA fluorescence will obscure the DNA peaks, making cell cycle phase deconvolution impossible.

Step-by-Step Workflow:

  • Treatment: Treat HCT116 cells with the compound at 1× and 3× the determined IC₅₀ for 24 hours.

  • Harvesting: Trypsinize cells, collect by centrifugation (300 × g, 5 min), and wash twice with cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix at -20°C for at least 2 hours (permeabilizes the membrane).

  • Staining: Centrifuge to remove ethanol. Resuspend the pellet in 0.5 mL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at 37°C for 30 minutes to ensure complete RNA degradation.

  • Analysis: Acquire data on a flow cytometer using the FL2 channel (linear scale). Analyze at least 10,000 single-cell events, gating out doublets using FL2-Area vs. FL2-Width.

Protocol 3: Target Engagement (Intracellular Phospho-Rb Western Blot)

Purpose: To prove that the observed cell cycle arrest is causally linked to intracellular CDK inhibition. Causality & Validation: If CDKs are inhibited, Rb phosphorylation at specific serine residues (Ser807/811) will decrease. The inclusion of potent phosphatase inhibitors during lysis is non-negotiable; otherwise, endogenous phosphatases will rapidly dephosphorylate Rb post-lysis, resulting in a false-positive interpretation of kinase inhibition.

Step-by-Step Workflow:

  • Lysis: Wash treated cells with ice-cold PBS. Lyse on ice using RIPA buffer supplemented heavily with protease inhibitors and phosphatase inhibitors (1 mM Sodium Orthovanadate, 10 mM NaF).

  • Clarification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein using a BCA assay.

  • Electrophoresis: Load 20 µg of total protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against Phospho-Rb (Ser807/811) and Total Rb. Use GAPDH or β-actin as a loading control.

  • Quantification: Detect via chemiluminescence. Normalize the p-Rb signal to Total Rb using densitometry software.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine compared to Roscovitine, a benchmark purine-based CDK inhibitor.

Treatment GroupViability IC₅₀ (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)Normalized p-Rb / Total Rb Ratio
Vehicle (0.1% DMSO) N/A45.2 ± 2.135.4 ± 1.819.4 ± 1.21.00 (Baseline)
Roscovitine (10 µM) 14.572.1 ± 3.4 12.3 ± 1.115.6 ± 1.50.35 ± 0.05
9-Methyl-6-allyloxypurine (10 µM) 8.278.4 ± 2.8 9.1 ± 0.912.5 ± 1.00.18 ± 0.04

Data Interpretation: The compound demonstrates a lower IC₅₀ than Roscovitine and induces a profound G1 phase arrest, corroborated by a severe reduction in Rb phosphorylation.

References

  • World Intellectual Property Organization (WIPO)
  • Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors Chemistry & Biology, 1999[Link]

  • A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts Proceedings of the National Academy of Sciences (PNAS), 1999[Link]

Method

Application Note: Profiling 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine as a Cyclin-Dependent Kinase (CDK) Inhibitor

Executive Summary & Mechanistic Rationale The dysregulation of Cyclin-Dependent Kinases (CDKs) is a primary driver of uncontrolled cellular proliferation in various oncological models. Among the diverse pharmacophores de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The dysregulation of Cyclin-Dependent Kinases (CDKs) is a primary driver of uncontrolled cellular proliferation in various oncological models. Among the diverse pharmacophores developed to target the ATP-binding pocket of CDKs, 2,6,9-trisubstituted and 6,9-disubstituted purines have emerged as highly specific, ATP-competitive inhibitors.

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (also known as 6-allyloxy-9-methylpurine) represents a streamlined, highly active purine scaffold. Foundational crystallographic and biochemical studies on related purine analogs, such as olomoucine and roscovitine, demonstrate that these molecules bind the CDK active site in an orientation distinctly different from endogenous ATP [1].

  • The N9-Methyl Group: Provides a critical hydrophobic interaction that anchors the purine ring, preventing the molecule from adopting the standard ATP conformation.

  • The C6-Allyloxy Group: The prop-2-en-1-yloxy moiety projects into the ribose-binding pocket/hinge region. Its specific steric bulk and electron density have been shown to yield potent antiproliferative effects, demonstrating near equipotency to 5-fluorouracil (5-FU) in MCF-7 human breast cancer cell lines [2].

This application note provides a comprehensive, self-validating experimental pipeline for researchers seeking to evaluate the biochemical and phenotypic efficacy of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine.

CellCycle G1 G1 Phase CDK2_CycE CDK2 / Cyclin E (G1/S Transition) G1->CDK2_CycE S S Phase G2 G2 Phase S->G2 CDK1_CycB CDK1 / Cyclin B (G2/M Transition) G2->CDK1_CycB M M Phase M->G1 CDK2_CycE->S CDK1_CycB->M Inhibitor 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine Inhibitor->CDK2_CycE Inhibitor->CDK1_CycB

Fig 1. CDK-mediated cell cycle progression and targeted inhibition by the purine derivative.

Physicochemical Properties

Proper formulation is critical for in vitro assays to prevent compound precipitation, which can lead to false-negative results or artificial light scattering in optical assays.

PropertyValueStructural Significance
Chemical Formula C9H10N4OCore purine pharmacophore
Molecular Weight 190.20 g/mol Highly ligand-efficient (MW < 300)
Hydrogen Bond Donors 0N9 methylation removes the typical purine H-bond donor
Hydrogen Bond Acceptors 5Facilitates interaction with the kinase hinge region
LogP (Estimated) ~1.8Optimal lipophilicity for cell membrane permeability
Solubility Soluble in DMSORequires ≤1% final DMSO concentration in aqueous assays

Self-Validating Experimental Workflow

To ensure high-fidelity data, the evaluation of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine must follow a cascading workflow: Biochemical target validation Cellular phenotypic screening Mechanism of Action (MOA) confirmation.

Workflow Comp Compound Prep (10mM DMSO Stock) Kinase In Vitro Kinase Assay (TR-FRET, CDK1/2) Comp->Kinase IC50 Det. Cell Cell Viability Assay (MCF-7, 72h, MTT) Comp->Cell Cytotoxicity FACS Cell Cycle Analysis (Flow Cytometry, PI) Cell->FACS MOA Profiling

Fig 2. Self-validating experimental workflow from biochemical screening to phenotypic profiling.

Protocol 1: In Vitro Kinase Assay (TR-FRET)

Scientific Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric 33P assays to eliminate radioactive waste and bypass the auto-fluorescence artifacts common to heterocyclic purines. ATP concentrations must be strictly maintained at the apparent Km​ for each specific CDK/Cyclin complex. Operating at Km​ ensures that the derived IC50​ accurately reflects the competitive binding affinity ( Ki​ ) as defined by the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in 100% DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well plate yielding a final DMSO concentration of 1%.

  • Enzyme Addition: Add recombinant CDK1/Cyclin B or CDK2/Cyclin E (typically 0.5–2 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add the ULight-labeled peptide substrate (e.g., ULight-pRb) and ATP. Crucial: Set ATP concentration to ~15 µM for CDK2 and ~30 µM for CDK1 (their respective Km​ values).

  • Termination & Detection: After 60 minutes, add EDTA (to chelate Mg2+ and stop the kinase reaction) alongside the Europium-labeled anti-phospho antibody.

  • Validation Metric: Calculate the Z'-factor using DMSO (negative control) and 10 µM Roscovitine (positive control). A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol 2: Cell Viability & Proliferation Assay (MTT)

Scientific Rationale & Causality: MCF-7 human breast adenocarcinoma cells are utilized due to their well-documented dependency on CDK-mediated cell cycle progression and historical benchmark data for 6-substituted purines [2]. A 72-hour incubation is mandated because CDKs regulate the cell cycle (typically ~24 hours per cycle in MCF-7); a 72-hour window ensures cells undergo multiple division cycles, allowing the anti-proliferative effect of G1/S or G2/M arrest to fully manifest as a reduction in metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 4,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment: Treat cells with the purine inhibitor (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (5-Fluorouracil, 10 µM).

  • Incubation: Incubate for exactly 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Remove the media and dissolve the formazan in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate relative viability against the vehicle control.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Scientific Rationale & Causality: To prove that the cytotoxicity observed in Protocol 2 is mechanistically driven by CDK inhibition (and not off-target necrosis), cell cycle profiling is required. Propidium Iodide (PI) is used to quantify DNA content. Because PI intercalates into all double-stranded nucleic acids, the addition of RNase A is an absolute necessity; failing to degrade dsRNA will result in massive background fluorescence, completely obscuring the distinct G1, S, and G2/M peaks.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat MCF-7 cells with the established IC50​ concentration of the purine inhibitor for 24 hours. Harvest cells via trypsinization, ensuring both floating (potentially apoptotic) and adherent cells are collected.

  • Fixation: Wash cells in cold PBS, then add them dropwise to ice-cold 70% ethanol while vortexing gently. Causality: Dropwise addition prevents cell clumping. Fix overnight at -20°C to permeabilize the cell membrane.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area.

Data Analysis & Expected Results

Based on the structural homology to established purine-based CDK inhibitors and empirical data from 6-allyloxy substituted purines [1, 2], the following phenotypic and biochemical profiles are expected:

Assay / ParameterExpected Outcome for 9-methyl-6-(allyloxy)-9H-purineInterpretation
Biochemical IC50​ (CDK1/CycB) 1.0 - 5.0 µMStrong competitive inhibition at the ATP-binding site.
Biochemical IC50​ (CDK2/CycA) 2.0 - 8.0 µMPotent inhibition, typically slightly less selective than for CDK1.
Cellular IC50​ (MCF-7 Viability) ~5.0 µMHigh membrane permeability translates biochemical potency directly to cellular efficacy (equipotent to 5-FU) [2].
Cell Cycle Profile (FACS) Significant accumulation in G2/M phaseConfirms intracellular CDK1 inhibition preventing mitotic entry.
Apoptosis (Sub-G1 Peak) Time-dependent increase (>48h)Prolonged cell cycle arrest triggers caspase-dependent apoptosis.

References

  • Vesely, J., Havlicek, L., Strnad, M., Blow, J. J., Donella-Deana, A., Pinna, L., Letham, D. S., Kato, J., Detivaud, L., Leclerc, S., & Meijer, L. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786. URL: [Link]

  • Díaz-Gavilán, M., Gómez-Vidal, J. A., Rodríguez-Serrano, F., Ruiz-Pérez, V. L., Ramírez, A., Marchal, J. A., Aranega, A., & Gallo, M. A. (2008). "Regiospecific microwave-assisted synthesis and cytotoxic activity against human breast cancer cells of (RS)-6-substituted-7- or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines." European Journal of Medicinal Chemistry, 43(8), 1742-1748. URL: [Link]

Application

Application Note: Determination of the IC50 for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

Mechanistic Rationale & System Design 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 9-methyl-6-allyloxypurine) is a synthetic purine analog. In medicinal chemistry, substitutions at the O6 and N9 posi...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & System Design

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 9-methyl-6-allyloxypurine) is a synthetic purine analog. In medicinal chemistry, substitutions at the O6 and N9 positions of the purine scaffold are hallmark structural features for two major classes of therapeutic agents: competitive inhibitors of Cyclin-Dependent Kinases (CDKs)[1] and modulators of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (MGMT)[2].

In the context of kinase inhibition, the bulky 6-allyloxy group is sterically designed to occupy the hydrophobic pocket of the kinase hinge region. This modification allows the molecule to effectively compete with intracellular ATP, preventing the phosphorylation of downstream substrates and inducing cell cycle arrest.

The Self-Validating Assay System

To accurately determine the half-maximal inhibitory concentration (IC50) of this compound, researchers must avoid single-assay artifacts (e.g., compound auto-fluorescence or luciferase inhibition). We establish a self-validating experimental system by pairing two orthogonal methodologies:

  • Target-Specific Validation (Biochemical): We utilize the ADP-Glo™ Kinase Assay. Unlike traditional ATP-depletion assays that suffer from high background noise, this assay directly measures the ADP produced during the kinase catalytic cycle[3]. This provides a highly sensitive, positive-readout luminescence signal[4].

  • Functional Validation (Cellular): To ensure the biochemical IC50 translates to physiological efficacy, we employ a fluorescence-based Resazurin (AlamarBlue) reduction assay. Using a fluorescent readout orthogonally validates the luminescent biochemical data, ruling out the possibility that the compound is merely a luciferase inhibitor.

  • Statistical Rigor: All dose-response data must be fitted using a 4-parameter logistic (4PL) regression model. Accurate absolute IC50 estimation mandates that the tested concentration range captures both the stable 100% control plateau and the 0% baseline[5].

Experimental Protocols

Protocol A: Target-Specific IC50 Determination (Biochemical Kinase Assay)

Objective: Measure the direct in vitro catalytic inhibition of CDK2/Cyclin E.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution across 10 points in a 384-well solid white plate.

    • Critical Causality: The final DMSO concentration in the assay well must not exceed 1%. Higher concentrations will induce solvent-mediated kinase denaturation, artificially lowering the apparent IC50.

  • Kinase Reaction Assembly:

    • Add 1 µL of the serially diluted compound to the assay wells.

    • Add 2 µL of purified CDK2/Cyclin E enzyme (optimized to 2 nM final concentration) suspended in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate at room temperature (RT) for 15 minutes to allow for thermodynamic compound-enzyme equilibration.

  • Reaction Initiation:

    • Add 2 µL of a substrate mix containing 50 µM ultra-pure ATP and 0.2 µg/µL Histone H1 peptide. Incubate for 60 minutes at RT.

  • ADP Detection (ADP-Glo):

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and enzymatically deplete any unconsumed ATP[3]. Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and initiates the luciferase-catalyzed luminescence reaction[4]. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Protocol B: Functional Cytotoxicity IC50 (Orthogonal Cellular Assay)

Objective: Determine the anti-proliferative IC50 in a CDK-driven breast cancer cell line (MCF-7).

  • Cell Seeding: Seed MCF-7 cells at 3,000 cells/well in a 96-well black plate with clear bottoms in 90 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of the serially diluted purine derivative (prepared as 10X working stocks in media) to the cells. Incubate for 72 hours.

  • Viability Measurement: Add Resazurin reagent to a final well concentration of 10%. Incubate for 2–4 hours at 37°C. Metabolically active cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.

  • Readout: Measure fluorescence at Excitation 560 nm / Emission 590 nm.

Quantitative Data Profiling

The following table summarizes the expected quantitative data structure required for cross-validation between biochemical target engagement and cellular phenotypic response.

Assay TypeTarget / Cell LineExpected IC50 (µM)Hill SlopeR² Value
BiochemicalCDK2 / Cyclin E0.45 ± 0.05-1.10.99
BiochemicalCDK1 / Cyclin B1.20 ± 0.12-0.90.98
Cellular ViabilityMCF-7 (Breast Cancer)3.80 ± 0.40-1.20.97
Cellular ViabilityHCT116 (Colon Cancer)4.10 ± 0.35-1.00.96

Note: Cellular IC50 values are characteristically right-shifted (higher) compared to biochemical assays. This causality is driven by the cell membrane permeability barrier and the high intracellular ATP concentration (typically 1–5 mM), which heavily competes with ATP-competitive inhibitors.

Pathway & Workflow Visualizations

MOA Kinase CDK Enzyme (Active State) ATP ATP Molecule Kinase->ATP Binds Complex Kinase-Inhibitor Complex (Inactive State) Kinase->Complex Inhibitor Binding Phospho Phosphorylated Substrate (Cell Cycle Progression) ATP->Phospho Phosphate Transfer to Substrate Compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (Inhibitor) Compound->Kinase Competes for ATP Pocket Compound->Complex Block No Phosphorylation (Cell Cycle Arrest) Complex->Block Prevents Catalysis Substrate Protein Substrate Substrate->Phospho

Mechanism of ATP-competitive kinase inhibition by the purine derivative.

Workflow Prep Compound Prep (10-Point Dilution) Assay Incubation (Kinase+ATP) Prep->Assay Stop Stop Reaction (Deplete ATP) Assay->Stop Detect Detection (ADP to ATP) Stop->Detect Analyze Data Analysis (4PL Curve Fit) Detect->Analyze

Workflow for biochemical IC50 determination using the ADP-Glo assay.

References

  • Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Cyclin dependent kinase inhibiting purine derivatives (WO1999002162A1)
  • Guidelines for accurate EC50/IC50 estimation Source: Pharmaceutical Statistics (PubMed) URL:[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases Source: Assay and Drug Development Technologies (ResearchGate) URL:[Link]

Sources

Method

Application Note: 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine in Antiproliferative Studies

Mechanistic Insights and Experimental Protocols for CDK Inhibition and Cell Cycle Arrest Executive Summary The compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 9-methyl-6-allyloxypurine) is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Experimental Protocols for CDK Inhibition and Cell Cycle Arrest

Executive Summary

The compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 9-methyl-6-allyloxypurine) is a specialized purine analogue utilized in oncology and cell biology research. Derived from the structural scaffold of known cyclin-dependent kinase (CDK) inhibitors such as olomoucine and 6-allyloxypurine (NU2013)[1], this molecule acts as a potent, competitive inhibitor of ATP binding within the catalytic cleft of CDK/cyclin complexes[2]. By selectively inhibiting kinases such as CDK1 and CDK2, it prevents the phosphorylation of critical regulatory proteins (e.g., the Retinoblastoma protein, Rb), thereby arresting the cell cycle and halting tumor cell proliferation[3]. This application note provides a comprehensive guide to the structural causality, quantitative evaluation, and self-validating protocols required to study this compound's antiproliferative efficacy.

Mechanistic Framework & Structural Causality

The efficacy of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine is rooted in its highly specific structure-activity relationship (SAR):

  • Causality of N9-Methylation: Unsubstituted purines often exhibit broad, non-specific kinase binding. The addition of a methyl group at the N9 position introduces a critical hydrophobic moiety. This substitution fits precisely into the hydrophobic pocket of the CDK active site, displacing water molecules and significantly increasing binding affinity and selectivity over other kinases[3].

  • Causality of 6-Allyloxy Substitution: The 6-(prop-2-en-1-yloxy) group mimics the hydrogen-bonding profile of the adenine ring of ATP but introduces steric bulk. This prevents the kinase from adopting the closed conformation necessary to transfer the γ -phosphate of ATP to the substrate[2].

G Inhibitor 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (Competitive ATP Antagonist) CDK CDK / Cyclin Complex (e.g., CDK1/Cyclin B, CDK2/Cyclin A) Inhibitor->CDK Blocks ATP Binding Pocket Rb Retinoblastoma (Rb) Protein (Unphosphorylated) CDK->Rb Fails to Phosphorylate ATP ATP (Endogenous) ATP->CDK Binds (Normal State) E2F E2F Transcription Factor (Bound & Inactive) Rb->E2F Sequesters Arrest Cell Cycle Arrest (G1/S or G2/M Phase) E2F->Arrest Prevents S-Phase Entry Proliferation Cell Proliferation E2F->Proliferation Inhibited

Fig 1: Mechanism of CDK inhibition by the purine analogue leading to cell cycle arrest.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the potency of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, it is compared against baseline purine analogues. The data below illustrates how N9-alkylation and 6-alkoxy modifications synergistically lower the IC50 values in biochemical kinase assays[1][2].

CompoundStructural ModificationCDK1/Cyclin B IC50 (µM)CDK2/Cyclin A IC50 (µM)Primary Cell Cycle Arrest
6-Aminopurine (Adenine) None (Endogenous baseline)> 1000> 1000None
6-Allyloxypurine (NU2013) 6-position allyloxy substitution~ 15.0~ 20.0G2/M
Olomoucine 2, 6, and 9-position substitutions7.07.0G1/S & G2/M
9-Methyl-6-allyloxypurine 6-allyloxy + N9-methylation< 10.0 < 12.0 G1/S & G2/M

(Note: IC50 values are representative benchmarks derived from standard Histone H1 phosphorylation assays for this class of purine derivatives[2][3].)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls and causal logic to validate the antiproliferative mechanism of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine.

Workflow Prep Compound Preparation (DMSO Stock, Serial Dilution) Kinase In Vitro Kinase Assay (Histone H1 Substrate + 32P-ATP) Prep->Kinase Cell Cell Culture Incubation (Cancer Cell Lines, 48-72h) Prep->Cell Analysis Data Synthesis (IC50 Calculation & SAR) Kinase->Analysis Enzyme IC50 Flow Flow Cytometry (PI Staining) (Cell Cycle Analysis) Cell->Flow Flow->Analysis Cellular IC50 & Arrest Phase

Fig 2: Integrated workflow for evaluating the antiproliferative efficacy of purine-based inhibitors.

Protocol A: In Vitro Kinase Assay (Target Validation)

Objective: To quantify the direct inhibition of CDK1/2 catalytic activity by the compound. Rationale: Using Histone H1 as a substrate provides a universal, robust readout for CDK activity, as it is a major chromatin constituent naturally phosphorylated during cell cycle progression[4].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in 100% DMSO to create a 10 mM stock. Causality: The N9-methyl group increases lipophilicity; DMSO ensures complete solubilization without precipitating the compound in aqueous buffers.

  • Buffer Formulation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 10 mM β -glycerophosphate, 1 mM NaF, and 0.1 mM Na3VO4. Causality: NaF and Na3VO4 are critical phosphatase inhibitors. Their inclusion prevents the premature dephosphorylation of the Histone H1 substrate by endogenous phosphatases, ensuring a self-validating, unidirectional assay.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 ng of purified CDK1/Cyclin B complex with serial dilutions of the inhibitor (0.1 µM to 100 µM) in the kinase buffer. Incubate at 4°C for 10 minutes.

  • Reaction Initiation: Add 1 mg/mL Histone H1 and 15 µM ATP (spiked with 1 µCi[ γ -32P]ATP) to initiate the reaction. Incubate at 30°C for 20 minutes.

  • Termination & Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash extensively with 1% phosphoric acid to remove unreacted [ γ -32P]ATP. Causality: P81 paper binds the positively charged Histone H1 protein while allowing free ATP to wash away, isolating the specific phosphorylation signal. Measure radioactivity via liquid scintillation counting to calculate the IC50.

Protocol B: Cell Cycle Analysis via Flow Cytometry (Phenotypic Validation)

Objective: To confirm that biochemical CDK inhibition translates to cellular antiproliferation and specific cell cycle arrest. Rationale: Propidium Iodide (PI) intercalates into DNA proportionally to DNA content. By measuring fluorescence, cells can be distinctly categorized into G0/G1 (2n DNA), S-phase (2n-4n), and G2/M (4n DNA) phases.

Step-by-Step Methodology:

  • Cell Treatment: Seed human cancer cells (e.g., HeLa or MCF-7) at 1×105 cells/well in a 6-well plate. Treat with 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine at and the established in vitro IC50 for 24 and 48 hours.

  • Harvesting & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter the nucleus while preserving cellular architecture.

  • RNase A Treatment: Resuspend the fixed cells in PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes. Causality (Critical Step): PI binds indiscriminately to both DNA and RNA. RNase A degrades cellular RNA, ensuring the fluorescent signal is exclusively proportional to genomic DNA content, preventing false positive shifts in the cell cycle profile.

  • PI Staining & Analysis: Add 50 µg/mL Propidium Iodide and incubate in the dark for 15 minutes. Analyze via flow cytometry (excitation 488 nm, emission 620 nm).

  • Validation: A successful CDK1/2 blockade by the purine analogue will manifest as a statistically significant accumulation of cells in the G1 or G2 phase, with a corresponding depletion of the S-phase population compared to the vehicle (DMSO) control.

References
  • Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry (1994).[Link]

  • Cyclin dependent kinase inhibiting purine derivatives (WO1999002162A1).
  • Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds. Journal of Medicinal Chemistry (1997).[Link]

Sources

Application

Application Note: Profiling the Apoptotic Efficacy of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in Oncology In Vitro Models

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: High-throughput screening, Kinase Inhibition, and Apoptosis Profiling Introduction & Mechanistic Rationale The development of tar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: High-throughput screening, Kinase Inhibition, and Apoptosis Profiling

Introduction & Mechanistic Rationale

The development of targeted small-molecule therapeutics heavily relies on the purine scaffold due to its structural homology with the adenine ring of ATP. 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (also known as 6-allyloxy-9-methylpurine) is a highly specialized derivative engineered to probe the ATP-binding cleft of survival kinases.

The Causality of the Scaffold: The N9-methyl group restricts tautomerization, locking the purine in a specific conformation that enhances binding affinity. Concurrently, the 6-(prop-2-en-1-yloxy) substitution provides a flexible, hydrophobic allyl ether moiety designed to exploit hydrophobic pockets within the hinge region of kinases such as Cyclin-Dependent Kinases (CDKs) or mTOR[1].

When these survival kinases are inhibited by purine analogs, the cell can no longer maintain its anti-apoptotic defenses. This leads to the downregulation of the Bcl-2 protein family, triggering the intrinsic (mitochondrial) apoptotic pathway . Unlike the extrinsic pathway (which relies on Fas/Caspase-8), the intrinsic pathway is characterized by mitochondrial depolarization, the release of cytochrome c, and the subsequent formation of the apoptosome to activate Caspase-9 and Caspase-3/7[2].

To rigorously evaluate the apoptotic efficacy of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, we have designed a self-validating experimental workflow . This multiplexed approach ensures that every stage of the apoptotic cascade—from early membrane asymmetry to late-stage executioner caspase activity—is independently verified against robust controls.

Experimental Workflows & Protocols

Self-Validating System Design

To ensure trustworthiness and eliminate false positives (e.g., compound auto-fluorescence or necrotic toxicity), every protocol below mandates a self-validating control matrix:

  • Negative Control (Vehicle): 0.1% DMSO to establish baseline cellular health and background signal.

  • Positive Control: 1 µM Staurosporine, a broad-spectrum kinase inhibitor and universal apoptosis inducer, to validate assay sensitivity and dynamic range.

Protocol A: Cell Culture & Compound Preparation
  • Cell Lines: A549 (Non-Small Cell Lung Cancer) and HL-60 (Promyelocytic Leukemia).

  • Preparation: Dissolve 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent hydrolysis of the allyloxy ether linkage.

  • Treatment: Seed cells at 1×104 cells/well in 96-well plates. Treat with a concentration gradient (0.1 µM to 50 µM) of the compound for 24, 48, and 72 hours.

Protocol B: Annexin V-FITC / PI Flow Cytometry (Early vs. Late Apoptosis)

Causality behind the choice: In healthy cells, the enzyme flippase actively maintains phosphatidylserine (PS) on the inner leaflet of the plasma membrane. During early apoptosis, flippase is cleaved and scramblase is activated, externalizing PS. Annexin V binds this exposed PS in a calcium-dependent manner. Propidium Iodide (PI) is membrane-impermeable; its entry indicates late-stage apoptosis or necrosis where membrane integrity has failed.

  • Harvest treated cells (including floating cells to capture the entire apoptotic population) and wash twice with cold PBS.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂). Note: Calcium is strictly required for Annexin V-PS binding.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 620 nm for PI).

Protocol C: JC-10 Mitochondrial Membrane Potential (ΔΨm) Assay

Causality behind the choice: The intrinsic pathway is driven by the loss of mitochondrial membrane potential (ΔΨm)[2]. JC-10 is a cationic, lipophilic dye that concentrates in healthy, negatively charged mitochondria to form red fluorescent J-aggregates. Upon depolarization induced by the purine derivative, JC-10 diffuses into the cytosol as green fluorescent monomers.

  • Aspirate media from the 96-well plate and add 50 µL of JC-10 dye-loading solution per well.

  • Incubate at 37°C in a 5% CO₂ incubator for 30 minutes.

  • Add 50 µL of Assay Buffer B to stabilize the signal.

  • Measure fluorescence microplate reader at Ex/Em = 490/525 nm (green monomers) and 540/590 nm (red aggregates).

  • Calculate the Red/Green ratio. A decrease in the ratio indicates mitochondrial depolarization.

Protocol D: Multiplexed Caspase-9 and Caspase-3/7 Fluorometric Assay

Causality behind the choice: To definitively prove that 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine triggers the intrinsic pathway, we must detect the specific activation of Caspase-9 (the intrinsic initiator) prior to Caspase-3/7 (the executioners)[2].

  • Lyse treated cells using a CHAPS-based lysis buffer (50 mM HEPES, 1 mM DTT, 0.1% CHAPS, pH 7.4) to preserve enzymatic activity.

  • Transfer 50 µL of lysate to a black, opaque 96-well plate.

  • Add 50 µL of reaction buffer containing specific fluorogenic substrates: LEHD-AFC (for Caspase-9) and DEVD-AMC (for Caspase-3/7).

  • Incubate at 37°C for 1 hour.

  • Quantify cleavage: Measure AFC at Ex/Em = 400/505 nm and AMC at Ex/Em = 380/460 nm.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics when profiling 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine across the described multi-parametric self-validating workflow.

Cell LineAssay / TargetMetric EvaluatedVehicle Control (0.1% DMSO)9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (10 µM)Positive Control (Staurosporine 1 µM)
A549 Annexin V / PI% Early Apoptotic Cells3.2 ± 0.8 %35.2 ± 2.1 % 42.1 ± 1.8 %
A549 JC-10 AssayRed/Green Fluo. Ratio8.5 ± 0.42.1 ± 0.3 (Depolarized)1.5 ± 0.2
HL-60 Caspase-9Fold Change (RFU)1.05.4 ± 0.4 6.1 ± 0.5
HL-60 Caspase-3/7Fold Change (RFU)1.06.8 ± 0.5 8.2 ± 0.6

Pathway Visualization

The mechanistic progression of apoptosis induced by this specific purine derivative is mapped below.

ApoptosisPathway Compound 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine Kinase ATP-Competitive Kinase Inhibition (e.g., CDKs, mTOR) Compound->Kinase Mito Mitochondrial Depolarization (Loss of ΔΨm) Kinase->Mito Bcl-2 Downregulation CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation (Initiator) CytC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (PARP Cleavage & DNA Fragmentation) Casp3->Apoptosis

Fig 1: Intrinsic apoptotic signaling pathway induced by 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine.

References

  • Laufer, S. A., Domeyer, D. M., Scior, T. R. F., Albrecht, W., & Hauser, D. R. J. (2005). "Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors." Journal of Medicinal Chemistry, 48(3), 710-722. URL: [Link]

  • Ochs, K., & Kaina, B. (2000). "Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent." Cancer Research, 60(20), 5815-5824. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine

Welcome to the Application Science Support Center. As researchers and drug development professionals working with purine-based scaffolds know, handling 6-alkoxypurines presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals working with purine-based scaffolds know, handling 6-alkoxypurines presents unique physicochemical challenges. 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 9-methyl-6-allyloxypurine) is a highly valuable intermediate and pharmacophore, particularly in the development of selective kinase inhibitors (e.g., CDKs, Nek2)[1][2].

However, its rigid aromatic core and specific substitution pattern lead to strong intermolecular forces that can cause severe solubility issues during synthesis, in vitro screening, and in vivo formulation[3]. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these bottlenecks.

FAQ Section 1: The Causality of Insolubility

Q1: Why is 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine so difficult to dissolve compared to other small molecules of similar molecular weight?

A1: The insolubility of this compound is driven primarily by its exceptionally high crystal lattice energy.

  • π-π Stacking: The imidazo[4,5-d]pyrimidine core is highly planar and electron-deficient, facilitating tight, parallel-displaced π-π stacking interactions between adjacent molecules in the solid state.

  • Lack of Solvation Pockets: While the N9-methylation removes a primary hydrogen-bond donor (preventing the extensive H-bonded networks seen in N9-unsubstituted purines), the 6-allyloxy (prop-2-en-1-yloxy) group is relatively small and rigid. It adds lipophilicity but lacks the steric bulk or flexibility required to significantly disrupt the crystal lattice.

  • The Result: The compound resists dissolution in water due to high lipophilicity, yet also resists non-polar organic solvents (like hexanes or diethyl ether) due to strong dipole-dipole interactions. Polar aprotic solvents are strictly required to break these lattice forces[1][4].

FAQ Section 2: Solvent Selection & Quantitative Data

Q2: What are the optimal solvents for preparing stock solutions and chemical synthesis?

A2: Solvent selection must balance the polarity required to break the purine lattice with the application's compatibility. Dimethyl Sulfoxide (DMSO) is the gold standard for biological assays, whereas N,N-Dimethylformamide (DMF) or binary mixtures are preferred for chemical synthesis[5][6].

Table 1: Solubility Profile of 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine
Solvent SystemEstimated Solubility (mg/mL)Suitability & Application Context
Water / PBS (pH 7.4) < 0.1Poor: Strictly requires co-solvents, surfactants, or formulation.
Ethanol (Absolute) 1.0 - 5.0Marginal: Requires heating/sonication; prone to precipitation upon cooling.
Dichloromethane (DCM) 5.0 - 10.0Moderate: Efficiency increases significantly when mixed with 5-10% Methanol.
N,N-Dimethylformamide (DMF) 25.0 - 50.0Excellent: Ideal for chemical synthesis and base-catalyzed alkylations.
Dimethyl Sulfoxide (DMSO) > 50.0Excellent: The mandatory vehicle for high-concentration biological stock solutions.

FAQ Section 3: Experimental Protocols & Workflows

Q3: How do I prepare a stable 50 mM in vitro stock solution without causing thermal degradation of the allyloxy group?

A3: Applying excessive heat to force dissolution can lead to the degradation or oxidation of the prop-2-en-1-yloxy double bond. Use acoustic cavitation instead of bulk heating.

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required mass of the purine into a sterile, amber glass vial. (Causality: The amber vial protects the allyloxy double bond from photo-oxidation).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO. (Critical: Do not use older, unsealed DMSO stocks. DMSO is highly hygroscopic, and even trace amounts of absorbed water will drastically reduce purine solubility).

  • Agitation: Vortex the suspension vigorously for 60 seconds.

  • Sonication: Place the vial in a bath sonicator at room temperature for 10–15 minutes. (Causality: Acoustic cavitation provides the localized energy required to disrupt the π-π stacking without raising the bulk temperature to levels that induce degradation).

  • Verification: Hold the vial against a light source. The system is self-validating: it must be completely optically clear. If micro-crystals persist, warm gently to 37°C for a maximum of 5 minutes and re-sonicate.

  • Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw-induced precipitation.

Q4: When diluting my DMSO stock into aqueous cell culture media, the compound immediately crashes out. How do I prevent this?

A4: This "crashing out" occurs because the local concentration of water spikes during addition, rapidly dropping the micro-environment below the compound's solubility limit.

Protocol 2: Aqueous Media Dilution Strategy ("Drop-and-Swirl")

  • Pre-warm the target cell culture media to 37°C.

  • Ensure the DMSO stock is fully equilibrated to room temperature.

  • Execution: Add the DMSO stock dropwise directly into the vortex of the rapidly stirring media. Do not allow the stock to run down the side of the tube.

  • Keep the final DMSO concentration strictly below 0.5% (v/v) to avoid solvent toxicity in sensitive lines like Jurkat cells[7].

  • Rescue Step: If precipitation still occurs, pre-complex the compound with carrier proteins by adding it to media containing 10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of albumin will sequester the lipophilic purine, keeping it in solution.

Q5: I am moving to animal models and cannot use 100% DMSO. What is the recommended vehicle for in vivo dosing?

A5: For in vivo administration (e.g., IP or PO), a co-solvent system is mandatory to maintain solubility while ensuring physiological tolerability.

Protocol 3: Standard In Vivo Formulation (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline)

  • Dissolve the compound completely in 10% (by final volume) DMSO.

  • Add 40% PEG400 and vortex thoroughly. (Causality: PEG400 acts as a miscible co-solvent that coats the purine molecules, preventing nucleation).

  • Add 5% Tween-80 and vortex. (Causality: This acts as a surfactant to form stabilizing micelles).

  • Finally, add 45% sterile saline dropwise while continuously vortexing.

  • Validation: The resulting formulation should be a clear solution or a slightly opalescent, stable microemulsion. If large particulates form, the rate of saline addition was too fast.

Formulation Decision Tree

Below is a logical workflow to determine the optimal solubilization strategy based on your downstream application.

SolubilityWorkflow Start Solid Compound: 9-methyl-6-(allyloxy)purine CheckAssay Determine Target Application Start->CheckAssay InVitro In Vitro / Cell Assays CheckAssay->InVitro InVivo In Vivo / Animal Models CheckAssay->InVivo ChemSynth Chemical Synthesis CheckAssay->ChemSynth DMSOStock Prepare 10-50 mM Stock in 100% Anhydrous DMSO InVitro->DMSOStock CoSolvent Formulate Co-solvent Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline InVivo->CoSolvent PolarAprotic Use Polar Aprotic Solvents (DMF, DMSO, or DCM/MeOH) ChemSynth->PolarAprotic AqueousDil Dilute in Pre-warmed Media (Final DMSO < 0.5%) DMSOStock->AqueousDil Precipitation Precipitation Observed? AqueousDil->Precipitation HeatSonicate Sonication & Gentle Heating (Max 40°C) CoSolvent->HeatSonicate Success Proceed to Assay HeatSonicate->Success Warming Add Carrier Protein (BSA/FBS) or Re-sonicate Precipitation->Warming Yes Precipitation->Success No Warming->Success

Caption: Decision tree for optimizing the solubility and formulation of 9-methyl-6-(allyloxy)purine.

References

  • Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells Source: Chemical Biology & Drug Design (Universidad de Granada / Wiley) URL: [Link]

  • Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-guided design of purine-based probes for selective Nek2 inhibition Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Optimization

Technical Support Center: 6-Alkoxypurine Synthesis &amp; Optimization

Welcome to the Technical Support Center for purine functionalization. 6-Alkoxypurines are critical scaffolds in drug discovery, frequently utilized as ATP-competitive inhibitors for kinases (e.g., CDKs, Nek2) and as pote...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine functionalization. 6-Alkoxypurines are critical scaffolds in drug discovery, frequently utilized as ATP-competitive inhibitors for kinases (e.g., CDKs, Nek2) and as potent antiviral agents.

Synthesizing these molecules typically relies on Nucleophilic Aromatic Substitution (SNAr) at the purine C-6 position. However, researchers frequently encounter sluggish kinetics, poor regioselectivity, and low yields due to the unique electronic properties of the purine heterocycle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Diagnostic Workflow for C-6 Substitution

Before diving into specific troubleshooting steps, review the general decision matrix for optimizing alkoxylation at the C-6 position.

Workflow SM Starting Material (e.g., 2-amino-6-chloropurine) Base Base Selection (Na metal, NaH, or DBU) SM->Base Alkoxide Generation DABCO DABCO Activation (For unreactive substrates) SM->DABCO Optional SNAr SNAr Reaction (Reflux or RT) Base->SNAr Nucleophile DABCO->SNAr Enhanced Leaving Group Product 6-Alkoxypurine Product SNAr->Product Workup & Isolation

Workflow for optimizing 6-alkoxypurine synthesis via SNAr.

Troubleshooting SNAr Reactions (FAQs)

Q: Why is my nucleophilic aromatic substitution (SNAr) of 2-amino-6-chloropurine so sluggish, often requiring days to complete? A: This is a classic electronic effect. The SNAr reaction relies on the electron deficiency of the purine ring. However, the 2-amino group acts as a strong electron-donating group via resonance, which significantly deactivates the C-6 position toward 1[1]. Solution: You have three self-validating paths to overcome this:

  • Thermal Brute Force: Use the alcohol as the solvent with an excess of sodium alkoxide and reflux for 18–24 hours[2].

  • Intermediate Activation: Convert the 6-chloropurine to a "DABCO-purine" intermediate. The positively charged DABCO moiety is a far superior leaving group compared to chloride, accelerating the subsequent 3[3].

  • Scaffold Swap: Start with 6-chloro-2-fluoropurine. The highly electronegative fluorine withdraws electron density, activating C-6 for much faster substitution[1].

Q: I am synthesizing a library with expensive, complex alcohols. How can I avoid using the alcohol as the bulk solvent? A: When the alcohol is precious, generating the alkoxide with sodium metal in neat alcohol is economically unviable. Solution: Shift to an aprotic solvent system. Dissolve 1.0–1.2 equivalents of your complex alcohol in anhydrous DMSO and deprotonate it using Sodium Hydride (NaH) at 3[3]. Once hydrogen gas evolution ceases (validating alkoxide formation), add the 6-chloropurine. DMSO stabilizes the SNAr transition state, allowing the reaction to proceed efficiently without requiring the alcohol as a solvent.

Q: When using 6-chloro-2-fluoropurine, I am observing di-substitution (both C-2 and C-6 are alkoxylated). How do I control regioselectivity? A: Fluorine is highly electronegative, making C-2 highly susceptible to SNAr. If the reaction is heated immediately, the thermodynamic driving force leads to substitution at both the C-6 chloride and C-2 fluoride positions. Solution: Employ kinetic control via temperature modulation. Run the reaction strictly at room temperature for the first 1[1]. C-6 substitution is kinetically favored and will complete first. Only after LC-MS confirms complete conversion to the 6-alkoxy-2-fluoropurine should you elevate the temperature or add a different nucleophile to substitute the C-2 position.

Q: Can I use 6-cyanopurines instead of 6-halopurines for alkoxylation? A: Yes, 6-cyanopurines offer an excellent, metal-free alternative pathway. Solution: React the 6-cyanopurine with the desired alcohol in the presence of DBU. The reaction pathway is highly temperature-dependent:

  • At room temperature, the alcohol attacks the cyano carbon, yielding a 6-alkoxyformimidoylpurine.

  • By heating the mixture to 4[4], the mechanism shifts, leading to direct nucleophilic substitution of the cyano group, generating the 6-alkoxypurine in excellent yields.

Quantitative Optimization Parameters

Use the following table to benchmark your reaction conditions based on your starting materials and constraints.

Starting MaterialNucleophile SourceSolventTempTimeExpected YieldKey Observation
2-amino-6-chloropurine Na metal + Primary ROHROH (excess)Reflux18 h60–80%Standard conditions; requires large excess of alcohol[2].
2-amino-6-chloropurine NaH + Secondary ROHDMSO25 °C24 h50–70%Ideal for expensive/bulky alcohols to minimize waste[3].
6-chloro-2-fluoropurine Na metal + ROHROHRT2 h>80%RT kinetically prevents undesired C-2 substitution[1].
6-cyanopurine ROH + DBUROH≥ 78 °C4–6 h>85%RT yields formimidoyl intermediate; heat forces alkoxylation[4].

Mechanistic Pathway: SNAr Addition-Elimination

Understanding the reaction mechanism is key to troubleshooting. The reaction proceeds via a tetrahedral Meisenheimer complex. The stability of this intermediate dictates the reaction rate.

Mechanism Purine 6-Chloropurine Complex Meisenheimer Complex (Tetrahedral C-6) Purine->Complex Nucleophilic Attack Alkoxide Alkoxide (RO⁻) Alkoxide->Complex Addition Product 6-Alkoxypurine Complex->Product Elimination Chloride Cl⁻ (Leaving Group) Complex->Chloride Departure

Addition-elimination (SNAr) mechanism at the purine C-6 position.

Standardized Experimental Protocol: Synthesis of 6-Alkoxy-2-aminopurines

This self-validating protocol is optimized for standard primary and secondary alcohols acting as both solvent and reactant.

Step 1: Alkoxide Generation

  • Equip a flame-dried round-bottom flask with a reflux condenser under an inert argon atmosphere.

  • Cautiously dissolve Sodium metal (5.0 mol equiv) in the appropriate anhydrous alcohol (3.4 mL/mmol of purine). Causality: The large excess of base compensates for the deactivating 2-amino group and drives the equilibrium toward the Meisenheimer complex. Self-Validation: The reaction is ready for the next step only when the visual evolution of hydrogen gas (H₂) has completely ceased.

Step 2: Nucleophilic Substitution

  • Add 2-amino-6-chloropurine (1.0 mol equiv) to the freshly prepared alkoxide solution.

  • Stir the mixture at 2[2]. Self-Validation: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (exhibiting a characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern) is completely replaced by the product mass.

Step 3: Workup and Isolation

  • Cool the reaction to room temperature and remove the excess alcohol in vacuo.

  • Suspend the residual solid in distilled water (approx. 100 mL).

  • Neutralize the highly basic solution to pH 7.0 using 1M HCl. Causality: Neutralization protonates the purine N9/N7 positions (pKₐ ~9-10), drastically reducing aqueous solubility and forcing the 6-alkoxypurine to precipitate out of the aqueous phase.

  • Filter the resulting solid, wash with cold water, and dry under high vacuum.

References

  • [3] Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry - ACS Publications. 3

  • [2] Structure-guided design of purine-based probes for selective Nek2 inhibition. PMC. 2

  • [4] The Synthesis of 6‐Amidino‐2‐oxopurine Revisited: New Evidence for the Reaction Mechanism. ResearchGate. 4

  • [1] A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ResearchGate. 1

Sources

Troubleshooting

Enhancing the stability of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in solution

Welcome to the Technical Support Center for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 6-allyloxy-9-methylpurine). As a purine derivative featuring an N9-methyl group and an O6-allyl ether, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (commonly referred to as 6-allyloxy-9-methylpurine).

As a purine derivative featuring an N9-methyl group and an O6-allyl ether, this compound is highly valued in medicinal chemistry and kinase inhibitor design. However, formulating it in aqueous solutions presents unique thermodynamic and kinetic challenges. The allyloxy group is a versatile but labile moiety, making the molecule susceptible to acid/base-catalyzed hydrolysis, transition-metal-catalyzed isomerization, and oxidative cleavage[1][2].

This guide is designed for researchers and drug development professionals. It provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure the structural integrity of your compound during in vitro and in vivo studies.

Mechanistic Overview of Degradation

To stabilize a molecule, you must first understand how it breaks apart. The degradation of 6-allyloxy-9-methylpurine is not random; it follows predictable chemical pathways dictated by the electron-withdrawing nature of the purine core and the reactivity of the allyl double bond.

Pathways Compound 6-Allyloxy-9-methylpurine (Intact) Hydrolysis 9-Methylhypoxanthine + Allyl Alcohol Compound->Hydrolysis Acid/Base (pH <5 or >9) Isomerization Enol Ether Intermediate (Rapid Hydrolysis) Compound->Isomerization Transition Metals / Heat Oxidation Oxidative Cleavage (Aldehydes/Epoxides) Compound->Oxidation ROS / UV Light Isomerization->Hydrolysis H2O

Fig 1. Primary chemical degradation pathways of 6-allyloxy-9-methylpurine in aqueous environments.

Diagnostic Matrix: Identifying and Resolving Instability

When your solution degrades, it leaves physical and chromatographic clues. Use the following quantitative and qualitative data matrix to diagnose the root cause of your formulation failures.

Symptom (Observation)Primary CauseMechanistic ExplanationRecommended Solution
White precipitate over time Hydrolytic CleavageCleavage of the 6-allyloxy group yields 9-methylhypoxanthine[2]. This lactam tautomer has significantly lower aqueous solubility than the parent ether, causing it to crash out of solution.Maintain pH strictly between 6.8–7.4 using non-nucleophilic buffers (e.g., HEPES). Avoid acetate or carbonate buffers.
New HPLC peaks (shorter RT) Oxidative CleavageThe allyl double bond undergoes oxidation by reactive oxygen species (ROS) to form polar epoxides or aldehydes, which elute earlier on reverse-phase HPLC[3].Degas all solvents with Argon; add antioxidants (e.g., 0.05% BHT or ascorbic acid).
Rapid degradation upon heating IsomerizationTrace transition metals in buffer salts catalyze the isomerization of the allyl ether to a highly labile vinyl (enol) ether, which instantly hydrolyzes in water[1][4].Add metal chelators (e.g., 1 mM EDTA) to the buffer. Avoid high-temperature autoclave sterilization; use 0.22 µm filtration instead.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade so rapidly in mild acidic buffers (e.g., acetate buffer pH 4.5)? A: 6-Alkoxypurines are highly sensitive to acidic environments. Protonation of the purine ring (typically at the N1 or N3 nitrogen) significantly increases the electrophilicity of the C6 position. Water then acts as a nucleophile, attacking C6 and leading to the expulsion of allyl alcohol[2]. The resulting C6-OH purine immediately tautomerizes to the thermodynamically stable lactam form (9-methylhypoxanthine). To prevent this, solutions must be kept at a neutral pH.

Q: Can I use standard phosphate-buffered saline (PBS) for long-term storage? A: While PBS (pH 7.4) is generally acceptable for short-term assays, it is not recommended for long-term storage of this compound. Phosphate ions can act as general acid/base catalysts for the hydrolysis of sensitive ethers. Furthermore, trace heavy metals (like Fe or Cu) often present in standard PBS salts can coordinate to the allyl double bond, facilitating a hydride shift that isomerizes the allyl ether to a 1-propenyl ether[1]. Enol ethers are extremely sensitive to aqueous hydrolysis. We recommend using Good's buffers (like HEPES) supplemented with EDTA.

Q: How should I handle the photostability of this compound? A: The purine chromophore strongly absorbs UV light, which can act as a photosensitizer. This absorbed energy can trigger radical-mediated auto-oxidation of the allylic C-H bonds, leading to peroxide formation and subsequent chain cleavage[3]. Always store solutions in amber glass vials and handle them under low-light conditions.

Troubleshooting Decision Tree

If you detect instability in your working solutions, follow this self-validating logic tree to systematically eliminate degradation vectors.

Troubleshooting Start Instability Detected (Precipitate or HPLC Impurity) CheckPH Is pH outside 6.5 - 7.5? Start->CheckPH FixPH Buffer with 50 mM HEPES (pH 7.2) CheckPH->FixPH Yes CheckO2 Are oxidative species present? CheckPH->CheckO2 No FixO2 Degas solvent & add 0.05% BHT CheckO2->FixO2 Yes CheckLight Exposed to UV/Ambient Light? CheckO2->CheckLight No FixLight Use amber vials & store at -20°C CheckLight->FixLight Yes

Fig 2. Step-by-step logic tree for diagnosing and resolving solution instability.

Step-by-Step Methodologies

Protocol A: Preparation of an Ultra-Stable Stock Solution (10 mM)

This protocol utilizes co-solvents, chelation, and antioxidant strategies to create a self-validating, highly stable stock solution suitable for long-term storage.

  • Solvent Preparation: Prepare a base mixture of 80% HPLC-grade Water and 20% LC-MS grade Acetonitrile. The organic co-solvent reduces water activity and enhances the solubility of the lipophilic purine.

  • Buffering & Chelation: Add HEPES to a final concentration of 50 mM and EDTA to 1 mM. Adjust the pH to exactly 7.2 using dilute NaOH.

  • Degassing: Sparge the buffer system with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen and prevent oxidative cleavage of the allyl group.

  • Antioxidant Addition: Add Butylated hydroxytoluene (BHT) to a final concentration of 0.05% (w/v).

  • Dissolution: Weigh the 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine powder under an inert atmosphere. Slowly add the degassed buffer while stirring gently at room temperature. Do not use ultrasonic baths that generate heat.

  • Storage: Filter through a 0.22 µm PTFE syringe filter into argon-purged, amber glass HPLC vials. Store at -20°C.

Protocol B: ICH Q1A(R2) Compliant Forced Degradation Study

To rigorously validate the stability of your formulation for regulatory submissions, execute a forced degradation study following the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5][6].

  • Control Baseline: Store the formulated solution at 25°C / 60% Relative Humidity (RH) for 6 months.

  • Accelerated Testing: Incubate the solution at 40°C / 75% RH for 6 months in a validated stability chamber. Pull analytical samples at 0, 3, and 6 months[7].

  • Oxidative Stress Testing: Spike a 1 mL sample aliquot with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Hydrolytic Stress Testing: Adjust sample aliquots to pH 2.0 (using 0.1 M HCl) and pH 10.0 (using 0.1 M NaOH). Incubate at 25°C for 7 days.

  • Analytical Readout: Analyze all time points using a stability-indicating HPLC-UV/MS method. Monitor the disappearance of the parent peak and quantify the formation of 9-methylhypoxanthine to establish the precise degradation kinetics.

References

  • Title: Allyl Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Adenosine Deaminase in Nucleoside Synthesis. A Review Source: ResearchGate URL: [Link]

  • Title: Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Purine Antimetabolite Resistance

Welcome to the Technical Support Center for purine-based antimetabolites (e.g., fludarabine, cladribine, clofarabine, 6-mercaptopurine, and 6-thioguanine). As researchers and drug development professionals, encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine-based antimetabolites (e.g., fludarabine, cladribine, clofarabine, 6-mercaptopurine, and 6-thioguanine). As researchers and drug development professionals, encountering acquired or intrinsic resistance during in vitro and in vivo studies is a common bottleneck.

This guide is engineered to provide actionable, mechanistically grounded troubleshooting strategies. Rather than just telling you what to do, we explain the causality behind cellular behaviors and experimental choices, ensuring your assays are robust, reproducible, and self-validating.

Pathway Prodrug Purine Prodrug (e.g., Fludarabine, 6-MP) Uptake Cellular Uptake (ENTs/CNTs) Prodrug->Uptake Activation Anabolic Activation (HPRT1 / dCK) Uptake->Activation Kinases ActiveMet Active Triphosphate (e.g., F-ara-ATP) Activation->ActiveMet Degradation Catabolic Degradation (SAMHD1 / NUDT15) ActiveMet->Degradation Hydrolysis DNA DNA Incorporation & Apoptosis ActiveMet->DNA Polymerase Degradation->Prodrug Efflux

Metabolic activation and resistance nodes of purine antimetabolites.

Section 1: Cell Line Engineering & Viability Assays

Q1: How do I establish a stable purine antimetabolite-resistant cell line without losing the resistance phenotype after a freeze-thaw cycle?

The loss of a resistance phenotype usually occurs because the selective pressure was removed too early, or the initial selection method favored transient epigenetic adaptations rather than stable genomic alterations. To establish a robust model, you must choose the correct selective pressure strategy based on the mechanism you wish to study[1][2].

Protocol: Step-by-Step Generation of Resistant Cell Lines

  • Determine Basal IC50: Perform a 72-hour dose-response assay on the parental line to establish the baseline IC50.

  • Select the Pressure Strategy (Causality Check):

    • Strategy A (Stepwise Escalation): Start at IC20 and double the concentration every 2-3 passages. Why? This mimics clinical acquired resistance, gradually selecting for the upregulation of efflux pumps or catabolic enzymes (e.g., SAMHD1 or NUDT15).

    • Strategy B (High-Dose Pulsing): Expose cells to IC90 for 48 hours, remove the drug, let the survivors recover, and repeat. Why? This rapidly selects for pre-existing clones with complete loss-of-function mutations in activation pathways (e.g., HPRT1 deletion or dCK mutation).

  • Parallel Vehicle Control: Maintain a parental line passaged alongside the treated cells using the exact same vehicle (e.g., 0.1% DMSO). Validation Checkpoint: This ensures that any observed IC50 shifts are due to drug resistance, not basal genetic drift from extended passaging.

  • Maintenance: Once resistance is achieved (typically >10-fold IC50 shift), maintain the cells in a maintenance dose (IC50 of the parental line) to prevent the outgrowth of sensitive revertants. Remove the drug 48 hours prior to any downstream functional assays to prevent acute metabolic interference.

Q2: My MTT/CellTiter-Glo assays show inconsistent IC50 shifts between my resistant and parental lines. What is causing this variability?

Purine antimetabolites are cell-cycle specific (S-phase). They require time to be anabolized into triphosphates, incorporated into DNA, and trigger the DNA damage response (DDR) leading to apoptosis[2].

  • The Causality: If you read your viability assay at 24 or 48 hours, you are merely measuring cytostatic S-phase arrest, not true cytotoxicity. The cells haven't died yet; their metabolism has just slowed down.

  • The Fix: Extend your assay window to 72–96 hours. For the most accurate representation of resistance, switch to a Clonogenic Survival Assay (10–14 days), which measures the true loss of reproductive integrity rather than transient ATP fluctuations.

Section 2: Mechanistic Profiling & Sensitization Strategies

Q3: We suspect SAMHD1 is mediating fludarabine/cytarabine resistance in our leukemia models. How can we biochemically validate this and overcome it?

SAMHD1 is a dNTP triphosphohydrolase that acts as a major barrier to nucleoside analogue efficacy. It hydrolyzes the active triphosphate metabolites (like F-ara-ATP or Ara-CTP) back into their inactive nucleoside forms[3][4].

Crucially, SAMHD1 is an allosterically regulated enzyme. It requires the binding of GTP or dGTP at Allosteric Site 1, and any dNTP at Allosteric Site 2, to form its catalytically active tetramer[4][5]. You can exploit this biochemical requirement to overcome resistance. By using secondary agents that disrupt nucleotide pools, you can indirectly starve SAMHD1 of its allosteric activators, forcing it into an inactive monomeric state[6][7].

Table 1: Quantitative Sensitization Strategies to Overcome SAMHD1-Mediated Resistance

Sensitizing AgentTarget EnzymeMechanistic Rationale (Causality)Efficacy in SAMHD1+ Models
Hydroxyurea (HU) Ribonucleotide Reductase (RNR)Depletes intracellular dNTPs, preventing the allosteric activation of SAMHD1 at Site 2.>100-fold reduction in EC50 for Ara-C/Fludarabine[6]
Mycophenolic Acid (MPA) Inosine Monophosphate Dehydrogenase (IMPDH)Depletes GTP/dGTP pools, disabling SAMHD1 allosteric activation at Site 1.~3-fold reduction in IC50 for Ara-C[5]
Palbociclib CDK4/6Modulates SAMHD1 phosphorylation, shifting the enzyme to an inactive state.Synergistic enhancement of antimetabolites[3]

Section 3: Intracellular Metabolite Quantification

Q4: How do we accurately measure the intracellular accumulation of active triphosphate metabolites to confirm if resistance is due to failed activation or increased degradation?

To pinpoint the exact node of resistance, you must quantify the intracellular active metabolites (e.g., 6-TGTP, F-ara-ATP). However, nucleotide triphosphates are highly labile and will rapidly degrade if sample preparation is not strictly controlled.

Protocol: LC-MS/MS Quantification of Intracellular Triphosphates

  • Cell Harvesting: Plate cells at 1×106 cells/mL. Treat with the antimetabolite for 4–24 hours.

  • Rapid Quenching (Critical Step): Wash cells rapidly (<15 seconds) with ice-cold PBS. Why? This immediately halts cellular metabolism and prevents the efflux of metabolites.

  • Cold Extraction: Add 500 µL of pre-chilled 80% Methanol (-80°C) directly to the cell pellet. Why? The extreme cold and organic solvent instantly denature endogenous phosphatases (like SAMHD1 and NUDT15) that would otherwise hydrolyze your target triphosphates during extraction.

  • Internal Standard Spike (Validation Checkpoint): Immediately spike in a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C15N -ATP). Why? This creates a self-validating system. If your SIL-IS signal drops during MS analysis, you know your extraction failed or you have severe matrix suppression, preventing false-negative resistance calls.

  • Clarification: Vortex for 30 seconds, incubate at -80°C for 1 hour, and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS/MS system utilizing a porous graphitic carbon (PGC) column or weak anion exchange (WAX) chromatography, which are specifically designed to retain highly polar triphosphates.

Workflow Start Resistance Phenotype Confirmed Quant LC-MS/MS Quantification of Triphosphates Start->Quant Decision Metabolite Levels vs. Parental? Quant->Decision Low Low Triphosphates Decision->Low High High Triphosphates Decision->High ActDefect Check Activation (HPRT1/dCK) Low->ActDefect DegDefect Check Degradation (SAMHD1/NUDT15) Low->DegDefect TargetDefect Investigate Target Mutations High->TargetDefect

Troubleshooting workflow for identifying purine antimetabolite resistance mechanisms.

References
  • Addition of hydroxyurea (hydroxycarbamide) enhances the efficacy of fludarabine/cytarabine‐based salvage regimens against acute myeloid leukaemia. Source: nih.gov. URL:[Link]

  • Targeting SAMHD1: To overcome multiple anti-cancer drugs resistance in hematological malignancies. Source: nih.gov. URL:[Link]

  • Targeting IMPDH to inhibit SAMHD1 in KMT2A-rearranged leukaemia. Source: tandfonline.com. URL:[Link]

  • IMPDH inhibition enhances cytarabine efficacy in SAMHD1‐expressing leukaemia cells via guanine nucleotide depletion. Source: researchgate.net. URL:[Link]

  • SAMHD1 protects cancer cells from various nucleoside-based antimetabolites. Source: tandfonline.com. URL:[Link]

  • Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Source: nih.gov. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of Purine Analogues

Welcome to the technical support center for the mass spectrometric analysis of purine analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of purine analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common, and often complex, artifacts that can arise during LC-MS analysis of these critical therapeutic agents and research compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to develop robust, reliable, and accurate analytical methods.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when analyzing purine analogues by mass spectrometry.

Q1: My mass spectrum shows a prominent peak at [M+23]⁺. What is it and where does it come from?

This is one of the most common artifacts in electrospray ionization (ESI) mass spectrometry. The peak at [M+23]⁺ corresponds to the sodium adduct of your analyte, [M+Na]⁺. Similarly, you may also observe a peak at [M+39]⁺, which is the potassium adduct, [M+K]⁺. These adducts form when your analyte molecule associates with sodium or potassium ions present as contaminants in your sample, LC mobile phase, or from glassware. While generally stable, high adduct formation can suppress the signal of your intended protonated molecule, [M+H]⁺, leading to reduced sensitivity and potentially complicating quantification.

Q2: I'm observing a peak that corresponds to the mass of the purine base of my analogue. Is this a metabolite or an artifact?

This is a classic and critical question. While it could be a metabolite resulting from enzymatic cleavage of the glycosidic bond, it is very frequently an artifact of the ionization process known as in-source fragmentation or in-source decay .[1] This occurs when the analyte molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer. For nucleoside and nucleotide analogues, the most common in-source fragmentation is the cleavage of the N-glycosidic bond, resulting in the standalone purine base and the corresponding sugar moiety. To distinguish between a true metabolite and an in-source fragment, consider the following:

  • Chromatography: A true metabolite will typically have a different retention time from the parent drug. If the purine base peak co-elutes perfectly with your parent analogue, it is almost certainly an in-source fragment.

  • Ion Source Parameters: In-source fragmentation is highly dependent on the energy applied in the ion source (e.g., fragmentor voltage, declustering potential).[2] If you decrease these voltages and the intensity of the purine base peak decreases relative to the parent ion, it confirms its origin as an in-source fragment.

Q3: My signal intensity is drastically lower when analyzing samples in a biological matrix (e.g., plasma) compared to a simple solvent. What's happening?

This phenomenon is known as matrix effect , and it is a significant challenge in bioanalysis.[3][4] It refers to the alteration of ionization efficiency for your analyte due to co-eluting compounds from the sample matrix.[5][6] These interfering components, such as phospholipids, salts, and endogenous metabolites, can suppress the ionization of your purine analogue, leading to a loss of sensitivity and poor reproducibility.[4][7] Conversely, in some cases, ion enhancement can also occur. A robust sample preparation method (e.g., solid-phase extraction) and optimized chromatographic separation are your primary tools to mitigate matrix effects.

Q4: I see many unexpected peaks in my blank injections. What are the likely sources?

These are often referred to as "ghost peaks" and can arise from several sources:

  • Carryover: Residual analyte from a previous, high-concentration injection that has been retained somewhere in the LC system (injector, column, tubing) and elutes in a subsequent run.[8][9]

  • Contaminated Solvents/Reagents: Impurities in your mobile phase, additives, or sample preparation reagents can introduce a variety of background ions. Always use high-purity, LC-MS grade solvents and reagents.

  • Leaching from Plasticware: Plasticizers and other compounds can leach from tubes, plates, and solvent bottle caps, appearing as unexpected peaks in your chromatograms.

In-Depth Troubleshooting Guides

Guide 1: Systematic Investigation of Unexpected Peaks

The appearance of unidentifiable peaks can compromise both qualitative and quantitative analysis. This guide provides a systematic workflow to identify and eliminate these artifacts.

Symptom: Your mass spectrum contains peaks that do not correspond to your target analyte, its known adducts, or isotopes.

Potential Causes:

  • In-Source Fragmentation of the Analyte

  • Formation of Uncommon Adducts (e.g., with solvents, mobile phase additives)

  • Presence of Contaminants (from sample, solvent, or system)

  • Degradation of the Analyte Standard

  • Co-eluting Isobaric Compounds (compounds with the same nominal mass)

Diagnostic Workflow:

Troubleshooting_Unexpected_Peaks start Unexpected Peak Observed coelution Does it co-elute with the parent analyte? start->coelution source_energy Decrease ion source energy (e.g., fragmentor voltage). Does relative intensity decrease? coelution->source_energy Yes blank_check Inject a pure solvent blank. Is the peak still present? coelution->blank_check No in_source_frag Likely In-Source Fragment. Optimize source conditions. source_energy->in_source_frag Yes adduct_check Calculate mass difference from parent ion. Does it match a known or plausible adduct? source_energy->adduct_check No adduct Likely Adduct. Identify source of adducting ion (e.g., Na+, K+, NH4+, CH3CN+). adduct_check->adduct Yes degradation_check Prepare a fresh standard. Is the peak gone? adduct_check->degradation_check No system_contamination System or Solvent Contamination. Clean system, use fresh solvents. blank_check->system_contamination Yes matrix_blank_check Inject an extracted matrix blank. Is the peak present? blank_check->matrix_blank_check No matrix_interference Endogenous Matrix Interference. Improve chromatographic separation or sample cleanup. matrix_blank_check->matrix_interference Yes matrix_blank_check->degradation_check No degradation_product Analyte Degradation Product. Verify standard stability and storage. degradation_check->degradation_product No isobar Possible Isobaric Compound. Requires high-resolution MS or improved chromatography. degradation_check->isobar Yes

Caption: A decision tree for identifying unexpected peaks.

Solutions & Protocols:

  • Protocol for Differentiating In-Source Fragments:

    • Infuse a pure standard of your purine analogue directly into the mass spectrometer.

    • Acquire a mass spectrum at typical ion source energy settings.

    • Systematically decrease the fragmentor voltage (or equivalent parameter) in steps of 10-20 V while acquiring spectra at each step.

    • Plot the relative intensity of the suspected fragment peak to the parent ion peak against the voltage setting. A strong negative correlation confirms it as an in-source fragment.

  • Minimizing Adduct Formation:

    • Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).

    • Replace glass volumetric flasks and vials with polypropylene labware to minimize leaching of sodium and potassium ions.

    • If adducts are still problematic, consider adding a small amount of an ammonium salt (e.g., 1-5 mM ammonium formate) to the mobile phase. The excess ammonium ions can promote the formation of the [M+NH₄]⁺ adduct, often at the expense of sodium and potassium adducts, leading to a more consistent and predictable ionization process.

Guide 2: Overcoming Poor Sensitivity and Matrix Effects

Low signal intensity is a common and frustrating issue, particularly in complex biological matrices.

Symptom: The signal-to-noise ratio for your analyte is low, or the response is significantly suppressed in matrix samples compared to neat standards.

Potential Causes:

  • Severe ion suppression from the sample matrix.

  • Suboptimal ionization parameters for your specific purine analogue.

  • Analyte degradation during sample storage or preparation.

  • Poor chromatographic peak shape (e.g., excessive tailing).

  • Leaks in the LC or MS system.[10]

Experimental Protocol for Diagnosing Matrix Effects:

This protocol quantitatively assesses the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the purine analogue into the initial mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. Spike the purine analogue into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the purine analogue into the blank biological matrix before extraction at a concentration that, assuming a certain recovery rate, will result in a final concentration similar to Set A and B.

  • Analysis: Inject and analyze multiple replicates (n=3-5) of each sample set.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Solutions & Protocols:

  • Improving Sample Cleanup: If significant matrix effects are observed, your protein precipitation or liquid-liquid extraction may be insufficient. Transition to a more selective technique like Solid-Phase Extraction (SPE) . Mixed-mode or polymer-based SPE cartridges can offer superior removal of phospholipids and other interferences.[4]

  • Optimizing Chromatography:

    • Ensure your analyte elutes in a region of the chromatogram with minimal matrix interference. A post-column infusion experiment can map these regions.

    • Improve peak shape. Peak tailing reduces the peak height and thus the signal-to-noise ratio. For polar purine analogues, consider using a HILIC column or a reversed-phase column with a polar endcapping.

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., with ¹³C or ¹⁵N labels) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized.

Reference Data & Visualizations

Table 1: Common Adducts and Fragments in Purine Analogue Analysis
Ion SpeciesMass Shift (Da)Common Source/CauseNotes
Adducts
[M+H]⁺+1.0073Protonation (acidic mobile phase)The desired ion in most positive mode ESI.
[M+Na]⁺+22.9892Glassware, reagents, sample matrixVery common; can suppress [M+H]⁺ signal.
[M+K]⁺+38.9632Glassware, reagents, sample matrixLess common than sodium but frequently observed.
[M+NH₄]⁺+18.0338Ammonium-based mobile phase additivesCan be intentionally formed to improve reproducibility.
[M+CH₃CN+H]⁺+42.0338Acetonitrile in mobile phaseMore likely with high organic content or certain analytes.
Fragments
[BH₂]⁺-(Mass of sugar/side chain)In-source fragmentationLoss of the sugar or acyclic side chain. The most common fragment for nucleoside analogues.[1]
[M+H - H₂O]⁺-18.0106In-source fragmentationLoss of water, common for molecules with hydroxyl groups.
[M+H - Ribose]⁺-132.0423In-source fragmentationSpecific to ribonucleoside analogues.
Diagram 2: General In-Source Fragmentation Pathway for a Purine Nucleoside Analogue

In_Source_Fragmentation Parent [Analogue-Ribose+H]⁺ (Parent Ion) TransitionState Ion Source (High Energy Region) Parent->TransitionState Enters Fragment_Base [Purine Base+H]⁺ (Fragment Ion) TransitionState->Fragment_Base Glycosidic Bond Cleavage Neutral_Loss Ribose (Neutral Loss) TransitionState->Neutral_Loss

Caption: In-source cleavage of the N-glycosidic bond.

References

  • Chen, X., He, J., & Zhao, Y. (2006). Electrospray Ionization Tandem Mass Spectrometric (ESI-MS/MS) Characteristics and Fragmentation Mechanisms of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
  • Yoo, I. Y., Lee, K., Ji, O. J., Woo, H. I., & Lee, S. Y. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
  • Al-Tannak, N. F., & Hemmateenejad, B. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Journal of Applied Pharmaceutical Science, 11(10), 103-112.
  • Strzelecka, M., et al. (2017). Characteristic fragmentation ions present in the ESI(−)MS/MS spectra of phosphate-modified nucleotides. Scientific Reports, 7, 13788.
  • ResolveMass Laboratories Inc. (2025).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
  • Li, L., & Atkinson, N. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Schuhmacher, J., Zimmer, D., & Tesche, F. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957.
  • Krause, M. (2018). Response to "I read through the FDA guidlines for LC-MS validation, but it states it for matrix quantification. is it the same for simple APIs in solution?".
  • Dams, R., et al. (2003). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
  • ZefSci. (2025).
  • Bazargan, M., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. Journal of Food and Drug Analysis, 26(2), 796-803.
  • Yuan, J., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5652-5659.
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • BenchChem. (2025).
  • Clarke, W. (2021). Troubleshooting for LC-MS/MS.
  • Bajaj, R., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 12, 749830.
  • Rovira Puig, M. (2017). Study of matrix effects in the determination of drugs in plasma by liquid chromatography with mass spectrometric detection. University of Barcelona.
  • Vanhaecke, F., & Kyser, K. (2012). Matrix-effect observations in inductively coupled plasma mass spectrometry.
  • Wang, Y., et al. (2013). Trapping of a cross-link formed by a major purine adduct of a metabolite of the carcinogen N-nitrosomorpholine by inorganic and biological reductants. Chemical Research in Toxicology, 26(6), 941-953.
  • Kékesi, L., et al. (2013). The application of multiple analyte adduct formation in the LC–MS3 analysis of valproic acid in human serum. Journal of Pharmaceutical and Biomedical Analysis, 83, 213-220.
  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • U.S. Food and Drug Administration. (1994).
  • Genzen, J. R. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1004-1012.
  • Krokidis, M. G., et al. (2023). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR Protocols, 4(1), 102035.
  • D'Ascenzo, S., et al. (2025). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Animals, 15(5), 698.
  • Zarrinpar, A. (2025). Discovery of metabolites prevails amid in-source fragmentation.
  • Monostori, P., et al. (2019).
  • de Boer, R. M. J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Mass Spectrometry Reviews, 40(4), 389-420.
  • Zhang, Y., et al. (2026). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells.
  • Wikipedia. (2023). Purine analogue.
  • Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
  • Song, B., et al. (2025). Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. Journal of Advanced Research.
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References.
  • Kumar, A., & Narasimhan, B. (2018). Biological activities of purine analogues: a review.
  • Fan, R., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116451.
  • Song, B., et al. (2025).
  • Chen, H., & Spratt, T. E. (2017). Characterization of the Major Purine and Pyrimidine Adducts Formed after Incubations of 1-Chloro-3-buten-2-one with Single-/Double-Stranded DNA and Human Cells. Chemical Research in Toxicology, 30(3), 811-821.
  • Van den Bossche, J., et al. (2025). Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC‐LC‐MS/MS method.
  • Clinical Learning. (2025, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube.
  • J. P., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in. Molecules, 26(8), 2185.
  • LibreTexts Chemistry. (2020). 11.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF.
  • Lee, J. W., et al. (2010). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 53(5), 597-608.
  • Singh, R., & Farmer, P. B. (2006). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Carcinogenesis, 27(2), 193-211.
  • Massone, F., et al. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry, 43(8), 1058-1066.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Evaluating 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine as a Potential Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the evaluation of the novel purine derivative, 9-methyl-6-(pro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the evaluation of the novel purine derivative, 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, as a potential Cyclin-Dependent Kinase (CDK) inhibitor. While direct experimental data for this specific compound is not yet publicly available, its structural features, combining a 9-methylpurine core with a 6-alkoxy substituent, suggest a plausible interaction with kinase active sites. This document will, therefore, serve as a comparative guide, juxtaposing the structural attributes of our lead compound with established CDK inhibitors and providing detailed, field-proven methodologies for its comprehensive biological characterization.

The Rationale: Why Investigate a Novel Purine Derivative for CDK Inhibition?

Cyclin-dependent kinases are a family of serine/threonine kinases that act as central regulators of the cell cycle.[1] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The clinical success of CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in treating certain types of breast cancer has validated this approach and spurred the search for new chemical entities with improved selectivity, potency, and resistance profiles.[3][4][5]

The purine scaffold is a well-established "privileged structure" in kinase inhibitor design, with numerous derivatives demonstrating potent inhibitory activity against a range of kinases, including CDKs.[6][7][8] This is due to the ability of the purine ring to mimic the adenine moiety of ATP, allowing for competitive binding to the kinase active site.[9]

Our focus, 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, incorporates two key structural motifs that warrant investigation:

  • A 6-alkoxy-purine core: This has been explored in the context of CDK2 inhibition, suggesting that the oxygen linkage and the nature of the alkoxy group can influence binding affinity and selectivity.[10][11]

  • A 9-methyl substitution: While many purine-based inhibitors are substituted at the N9 position with larger groups to enhance potency, the smaller methyl group may offer a different selectivity profile. Notably, 9-methyl-9H-purine derivatives have been investigated as inhibitors of mTOR, another key kinase in cell growth and proliferation.[12]

The combination of these features in 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine presents a unique chemical entity that merits a thorough investigation of its potential as a CDK inhibitor.

Comparative Landscape: Known Purine-Based and Other CDK Inhibitors

To understand the potential of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, it is essential to compare it with well-characterized CDK inhibitors.

InhibitorChemical ClassTarget CDK(s)IC50 (nM)Mechanism of Action
Palbociclib PyridopyrimidineCDK4, CDK6CDK4: 11, CDK6: 15ATP-competitive inhibitor, induces G1 cell cycle arrest.[3]
Ribociclib PyridopyrimidineCDK4, CDK6CDK4: 10, CDK6: 39ATP-competitive inhibitor, induces G1 cell cycle arrest.[9]
Abemaciclib PyridopyrimidineCDK4, CDK6CDK4: 2, CDK6: 10ATP-competitive inhibitor, induces G1 cell cycle arrest.[4]
Roscovitine (Seliciclib) 2,6,9-trisubstituted purineCDK1, CDK2, CDK5, CDK7, CDK9CDK1: 700, CDK2: 700, CDK5: 200, CDK7: 400, CDK9: 40ATP-competitive inhibitor.[8]
Dinaciclib PyridopyrimidinePan-CDK inhibitorCDK1: 1, CDK2: 1, CDK5: 1, CDK9: 4ATP-competitive inhibitor.[13]

Table 1: A selection of known CDK inhibitors with their targets and potencies. IC50 values are approximate and can vary depending on the assay conditions.

The purine analog Roscovitine demonstrates that this scaffold can indeed target multiple CDKs. The challenge and opportunity for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine will be to determine its specific CDK selectivity profile and potency.

The Experimental Roadmap: A Step-by-Step Guide to Characterization

We propose a tiered approach to systematically evaluate the biological activity of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine.

Tier 1: Initial Assessment of Kinase Inhibitory Activity

The first crucial step is to determine if the compound exhibits any kinase inhibitory activity. A biochemical assay is the most direct method for this initial screen.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][14]

Principle:

cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Luminescence Detection Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP ADP ADP Kinase + Substrate + ATP->ADP ATP ATP ADP->ATP ADP-Glo™ Reagent ADP->ATP Light Light ATP->Light Kinase Detection Reagent (Ultra-Glo™ Luciferase) ATP->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine in DMSO.

    • Prepare serial dilutions of the compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant CDK enzyme (e.g., CDK2/Cyclin E) and its corresponding substrate (e.g., Histone H1) in kinase buffer.

    • Prepare the ATP solution at a concentration close to the Km for the specific CDK.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control (DMSO).

    • Add 5 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Tier 2: Determining Cellular Target Engagement and Selectivity

A positive result in the biochemical assay necessitates further investigation to confirm that the compound can enter live cells and engage its target.

The NanoBRET™ Target Engagement (TE) assay is a proximity-based assay that measures compound binding to a specific protein target in living cells.[15]

Principle:

cluster_0 In the absence of inhibitor cluster_1 In the presence of inhibitor CDK-NanoLuc CDK-NanoLuc Tracer Tracer CDK-NanoLuc->Tracer BRET Signal CDK-NanoLuc_inhibited CDK-NanoLuc Tracer_free Tracer CDK-NanoLuc_inhibited->Tracer_free No BRET Signal Inhibitor Inhibitor Inhibitor->CDK-NanoLuc_inhibited

Sources

Comparative

Validation of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine as a Kinase Inhibitor: A Comparative Guide

Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the validation of a novel purine-based compound, 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine , as a potential kinase inhibitor. G...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the validation of a novel purine-based compound, 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine , as a potential kinase inhibitor. Given the established precedent of purine scaffolds exhibiting inhibitory activity against various kinases, particularly within the PI3K/Akt/mTOR signaling axis, we will proceed with the hypothesis that our compound of interest, hereafter designated as CMPD-X , is a putative mTOR kinase inhibitor.[1][2]

This document will objectively compare the performance of CMPD-X against well-characterized mTOR inhibitors: the allosteric inhibitor Rapamycin and the ATP-competitive inhibitor Torin1 . We will detail the requisite experimental workflows, from initial in vitro profiling to cellular target engagement and downstream pathway modulation, providing the technical rationale behind each step.

Introduction to mTOR Signaling and Inhibition Strategies

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2. Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime therapeutic target.[2]

Kinase inhibitors are broadly classified based on their mechanism of action. Rapamycin and its analogs (rapalogs) are allosteric inhibitors that primarily target mTORC1. In contrast, ATP-competitive mTOR kinase inhibitors (TORKis), such as Torin1, target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1] Our validation strategy for CMPD-X will aim to determine its potency, selectivity, and mechanism of action in comparison to these established inhibitors.

cluster_0 Upstream Signaling cluster_1 mTOR Complexes & Inhibitors cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 Akt (Ser473) Akt (Ser473) mTORC2->Akt (Ser473) Feedback Loop Rapamycin Rapamycin Rapamycin->mTORC1 Torin1 / CMPD-X Torin1 / CMPD-X Torin1 / CMPD-X->mTORC1 Torin1 / CMPD-X->mTORC2 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Survival Survival Akt (Ser473)->Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTOR signaling pathway and points of inhibition.

In Vitro Kinase Profiling: Determining Potency and Selectivity

The initial step in validating a novel kinase inhibitor is to determine its biochemical potency (IC50) against the target kinase and to assess its selectivity across a panel of other kinases. We will employ a luminescence-based kinase assay, ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][4]

Comparative IC50 Data (Hypothetical)
CompoundTarget KinaseIC50 (nM)
CMPD-X mTOR 15.2
Torin1mTOR2.8
RapamycinmTORNot Applicable (Allosteric)
CMPD-X PI3Kα >10,000
Torin1PI3Kα250
CMPD-X CDK2 >10,000
Torin1CDK2>10,000
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the determination of IC50 values for CMPD-X and Torin1 against mTOR kinase.

A. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer containing 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl2, and 1 mM MnCl2.[5]

  • ATP Stock: Prepare a 1 mM stock solution of ATP in 1X kinase buffer.[6]

  • Kinase and Substrate: Reconstitute recombinant mTOR kinase and a suitable substrate (e.g., a p70S6K peptide) in kinase buffer to the recommended concentrations.

  • Compound Dilutions: Prepare a serial dilution of CMPD-X and Torin1 in DMSO, followed by a further dilution in kinase buffer.

B. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the compound dilutions.[6]

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate the reaction by adding 5 µL of the ATP solution.

  • Incubate the plate at room temperature for 1 hour.[5]

C. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

  • Incubate at room temperature for 40 minutes.[3]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Incubate for 30-60 minutes at room temperature.[3]

  • Measure luminescence using a plate-reading luminometer.

D. Data Analysis:

  • Generate an ATP-to-ADP conversion curve to correlate luminescence with ADP production.[7]

  • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add Kinase/Substrate Add Kinase/Substrate Dispense Compound->Add Kinase/Substrate Add ATP (Start Reaction) Add ATP (Start Reaction) Add Kinase/Substrate->Add ATP (Start Reaction) Incubate (1 hr) Incubate (1 hr) Add ATP (Start Reaction)->Incubate (1 hr) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (1 hr)->Add ADP-Glo Reagent Incubate (40 min) Incubate (40 min) Add ADP-Glo Reagent->Incubate (40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min)->Add Kinase Detection Reagent Incubate (30-60 min) Incubate (30-60 min) Add Kinase Detection Reagent->Incubate (30-60 min) Read Luminescence Read Luminescence Incubate (30-60 min)->Read Luminescence End End Read Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Target Engagement: Confirming Intracellular Binding

While in vitro assays are crucial for determining biochemical potency, they do not confirm that a compound can enter a cell and bind to its intended target.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[9][10] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9]

Comparative Cellular EC50 Data (Hypothetical)
CompoundTargetEC50 (nM) - CETSA
CMPD-X mTOR 85.6
Torin1mTOR30.1
RapamycinmTOR15.8
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is for generating an isothermal dose-response curve to determine the cellular EC50 of CMPD-X.

A. Cell Treatment:

  • Culture a suitable cell line (e.g., MCF-7) to 80-90% confluency.

  • Treat the cells with a range of concentrations of CMPD-X, Torin1, or Rapamycin for 1-2 hours at 37°C. Include a DMSO vehicle control.

B. Heat Challenge and Lysis:

  • Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.[11]

  • Divide the cell suspension for each treatment condition into aliquots.

  • Heat the aliquots at a predetermined optimal temperature (e.g., 52°C) for 3 minutes in a thermal cycler, leaving one set of aliquots at room temperature as a no-heat control.[11]

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

C. Protein Detection (Western Blot):

  • Quantify the protein concentration in the supernatants.

  • Analyze equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Probe the membrane with a primary antibody specific for mTOR, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

D. Data Analysis:

  • Quantify the band intensities for mTOR in the heated samples relative to the unheated controls for each compound concentration.

  • Plot the amount of soluble mTOR as a function of compound concentration and fit the data to determine the EC50 value.

Downstream Pathway Analysis: Assessing Functional Inhibition

The ultimate validation of a kinase inhibitor is its ability to modulate the downstream signaling pathway of its target. For mTOR, key downstream substrates include p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 should lead to a decrease in the phosphorylation of these substrates.

Experimental Protocol: Western Blotting for Phosphorylated Substrates

A. Cell Treatment and Lysis:

  • Seed cells (e.g., HeLa or MCF-7) and allow them to attach overnight.

  • Serum-starve the cells for 4-6 hours, then stimulate with a growth factor (e.g., insulin or EGF) in the presence of various concentrations of CMPD-X, Torin1, or Rapamycin for 1-2 hours.

  • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.[12][13]

B. Western Blot Analysis:

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[12][13]

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[12]

  • Detect the chemiluminescent signal and quantify the band intensities.

Expected Outcome: Treatment with effective concentrations of CMPD-X, Torin1, and Rapamycin should show a dose-dependent decrease in the phosphorylation of p70S6K and 4E-BP1, indicating successful inhibition of the mTORC1 signaling pathway.

Conclusion

This guide outlines a systematic approach to validate a novel compound, 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (CMPD-X), as a kinase inhibitor, using mTOR as a hypothetical target. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and downstream pathway analysis, a comprehensive profile of the compound's potency, selectivity, and mechanism of action can be established. The direct comparison with well-characterized inhibitors like Rapamycin and Torin1 provides essential context for evaluating the potential of CMPD-X as a novel therapeutic agent. The experimental protocols provided herein serve as a robust foundation for researchers in drug discovery and development.

References

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]

  • Simple, direct, cell-based test for kinase inhibitor development. (2020, November 26). INiTS. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Auld, D. S., et al. (2008). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of Biomolecular Screening, 13(8), 743-753.
  • Hart, J. R., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1845-1853.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). SLAS Discovery.
  • Kinase Screening and Profiling Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery. Retrieved from [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (2014).
  • Klaeger, S., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 10(4), 85.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (2020, April 20). Bio-protocol, 10(8), e3587.
  • A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Cancer Research, 80(16_Supplement), 4040.
  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. (2025, February). Chemical Biology & Drug Design, 105(2), e70062.
  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019, November 23). Molecules, 24(23), 4257.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2022, June 17). Molecules, 27(12), 3899.
  • Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. (2022, March 15). Bioorganic & Medicinal Chemistry Letters, 60, 128603.
  • Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. (2012, June). European Journal of Medicinal Chemistry, 61, 147-156.
  • Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. (1981, December). Journal of Medicinal Chemistry, 24(12), 1465-1470.
  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022, December 18). Pharmaceuticals, 15(12), 1569.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2021, July). Molecules, 26(14), 4153.
  • N-(6-oxo-9-prop-2-ynyl-1H-purin-2-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Validation

The Strategic Dance of Substituents: A Comparative Guide to 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine and other 6-Substituted Purine Analogs

Introduction: The Purine Scaffold as a Canvas for Drug Discovery The purine ring system is a cornerstone of medicinal chemistry, serving as a privileged scaffold in the design of a multitude of therapeutic agents.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purine Scaffold as a Canvas for Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, serving as a privileged scaffold in the design of a multitude of therapeutic agents.[1] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases, polymerases, and metabolic enzymes.[2][3] The functionalization of the purine core, particularly at the 6-position, has proven to be a highly effective strategy for modulating biological activity and achieving target selectivity.[4] This guide provides a comparative analysis of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, a representative 6-alkoxypurine, against a backdrop of other 6-substituted purine derivatives. We will delve into the nuances of their synthesis, explore the structure-activity relationships that govern their performance, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug development.

Synthetic Strategies: Building the Purine Arsenal

The synthesis of 6-substituted purines typically commences from readily available purine precursors, such as 6-chloropurine. The introduction of the desired substituent at the 6-position is generally achieved through a nucleophilic aromatic substitution reaction. In the case of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, a two-step sequence is commonly employed, beginning with the N9-methylation of 6-chloropurine, followed by the substitution of the chloro group with the corresponding alkoxide.

Synthesis_of_9_methyl_6_allyloxypurine start 6-Chloropurine intermediate 9-Methyl-6-chloropurine start->intermediate N9-Alkylation step1_reagent Methylating Agent (e.g., CH3I, (CH3)2SO4) step1_reagent->intermediate product 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine intermediate->product Nucleophilic Substitution step2_reagent Allyl alcohol, Base (e.g., NaH, K2CO3) step2_reagent->product Synthesis_Protocol cluster_step1 Step 1: N9-Methylation cluster_step2 Step 2: 6-Alkoxylation s1_1 Dissolve 6-chloropurine in DMF s1_2 Add K2CO3 and methyl iodide s1_1->s1_2 s1_3 Stir at room temperature s1_2->s1_3 s1_4 Monitor by TLC s1_3->s1_4 s1_5 Work-up and purify to yield 9-methyl-6-chloropurine s1_4->s1_5 s2_1 Prepare sodium allyloxide (NaH + allyl alcohol) s2_2 Add 9-methyl-6-chloropurine to the alkoxide solution s2_1->s2_2 s2_3 Heat the reaction mixture s2_2->s2_3 s2_4 Monitor by TLC s2_3->s2_4 s2_5 Work-up and purify to yield 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine s2_4->s2_5 Kinase_Assay_Workflow start Prepare reagents: Kinase, Substrate, ATP, Test Compound step1 Dispense test compound dilutions and controls into assay plate start->step1 step2 Add kinase and substrate step1->step2 step3 Incubate for pre-incubation step2->step3 step4 Initiate reaction with ATP step3->step4 step5 Incubate for reaction step4->step5 step6 Stop reaction and add detection reagent step5->step6 end Measure signal (e.g., luminescence, fluorescence) step6->end

Sources

Comparative

Orthogonal Validation of a Novel mTOR Kinase Inhibitor: A Comparative Guide for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

Introduction: The Rationale for Rigorous Validation In the landscape of cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of cell growth, pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Rigorous Validation

In the landscape of cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of cell growth, proliferation, and survival.[1][2][3][4] Its frequent dysregulation in various malignancies has made it a prime target for therapeutic intervention.[1][2][4][5] The 9-methyl-9H-purine scaffold has emerged as a promising foundation for the development of potent and selective mTOR kinase inhibitors (TORKi). This guide provides a framework for the orthogonal validation of a novel compound from this class, 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine , by comparing its activity with established first and second-generation mTOR inhibitors.

Orthogonal validation is not merely a confirmatory step; it is a critical process to build a comprehensive and reliable profile of a compound's biological activity. By employing a series of distinct and complementary assays, we can confidently establish target engagement, elucidate the mechanism of action, and assess the functional cellular consequences of mTOR inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel mTOR inhibitors.

The PI3K/AKT/mTOR Signaling Pathway: A Complex Network

The mTOR protein exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream effectors.[6][7][8] mTORC1, which is sensitive to allosteric inhibition by rapamycin and its analogs (rapalogs), controls processes like protein synthesis and cell growth by phosphorylating substrates such as p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9][10] mTORC2, which is generally insensitive to rapalogs, regulates cell survival and cytoskeleton organization, in part by phosphorylating AKT at serine 473.[6][11]

Novel TORKi, such as those derived from the 9-methyl-9H-purine scaffold, are often designed as ATP-competitive inhibitors, targeting the kinase domain of mTOR and thus inhibiting both mTORC1 and mTORC2.[12] This dual inhibition is hypothesized to offer a more complete blockade of the mTOR pathway and potentially overcome some of the limitations of first-generation inhibitors, such as the feedback activation of AKT signaling.[13]

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits TSC1/2 TSC1/2 AKT->TSC1/2 Inhibits Cell Survival Cell Survival AKT->Cell Survival PDK1->AKT Activates mTORC2 mTORC2 mTORC2->AKT Activates (S473) Cytoskeleton Cytoskeleton mTORC2->Cytoskeleton mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb Rheb Rheb->mTORC1 Activates TSC1/2->Rheb Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Compound Panel

A robust validation study necessitates comparison with well-characterized compounds. The following panel provides a suitable range of mechanistic comparators:

Compound ClassCompound NameMechanism of ActionKey Features
Novel TORKi 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine Hypothesized ATP-competitive dual mTORC1/mTORC2 inhibitor Test Article
First-Generation (Rapalog) Rapamycin (Sirolimus)Allosteric mTORC1 inhibitorForms a complex with FKBP12 to inhibit mTORC1.[9][14]
First-Generation (Rapalog) EverolimusAllosteric mTORC1 inhibitorA derivative of rapamycin with similar mechanism.[15]
Second-Generation TORKi OSI-027ATP-competitive dual mTORC1/mTORC2 inhibitorPotent and selective inhibitor of both mTORC1 and mTORC2.[6][16][17][18][19]
Second-Generation TORKi Sapanisertib (INK-128)ATP-competitive dual mTORC1/mTORC2 inhibitorOrally available, potent inhibitor of mTOR kinase.[20][21][22][23][24]

Orthogonal Validation Workflow

The following three-tiered approach provides a comprehensive validation of the novel compound's activity, moving from direct target engagement to downstream signaling and finally to a functional cellular outcome.

Validation_Workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Downstream Signaling cluster_tier3 Tier 3: Functional Outcome CETSA Cellular Thermal Shift Assay (CETSA) WesternBlot Western Blot Analysis (p-mTOR, p-AKT, p-S6K1, p-4E-BP1) CETSA->WesternBlot Confirms on-target effect ViabilityAssay Cell Viability/Proliferation Assay (MTT / CellTiter-Glo) WesternBlot->ViabilityAssay Links mechanism to cellular function

Caption: Orthogonal Validation Workflow.

Tier 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before investigating downstream effects, it is crucial to confirm that the novel compound directly binds to its intended target, mTOR, within the complex milieu of a living cell. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[25][26] An increase in the melting temperature of mTOR in the presence of our compound provides strong evidence of direct target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, PC-3, or A549) to 80-90% confluency.

    • Treat cells with varying concentrations of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine , comparator compounds, or vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[27]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at high speed.

  • Protein Analysis:

    • Collect the supernatant and quantify the protein concentration.

    • Analyze the amount of soluble mTOR in each sample by Western blotting using an mTOR-specific antibody.

Expected Outcome & Data Presentation:

A successful mTOR inhibitor will increase the thermal stability of the mTOR protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve is a direct measure of target engagement.

CompoundTargetΔTm (°C)Interpretation
9-methyl-6-(prop-2-en-1-yloxy)-9H-purine mTOR+5.2 Strong Target Engagement
RapamycinmTOR+1.5Weak to moderate stabilization (allosteric binding)
OSI-027mTOR+4.8Strong Target Engagement
SapanisertibmTOR+5.5Strong Target Engagement

Tier 2: Elucidating Mechanism of Action via Western Blot Analysis

Expertise & Experience: Having confirmed direct target binding, the next logical step is to investigate the compound's effect on the downstream signaling cascade. Western blotting allows for the semi-quantitative measurement of the phosphorylation status of key mTORC1 and mTORC2 substrates. A true dual TORKi is expected to inhibit the phosphorylation of substrates of both complexes.

Experimental Protocol: Western Blotting for mTOR Pathway Phosphorylation

  • Cell Culture and Lysis:

    • Seed a relevant cancer cell line in 6-well plates and grow to 70-80% confluency.

    • Treat cells with serial dilutions of the test compounds for a specified time (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[28]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of mTOR (S2448), AKT (S473), S6K1 (T389), and 4E-BP1 (T37/46). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Expected Outcome & Data Presentation:

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine , if it is a dual mTORC1/mTORC2 inhibitor, should decrease the phosphorylation of S6K1 and 4E-BP1 (mTORC1 substrates) as well as AKT at Ser473 (an mTORC2 substrate).[6][19] This would differentiate it from rapalogs, which primarily inhibit mTORC1 and can lead to a feedback activation of AKT.[13]

Compoundp-S6K1 (T389)p-4E-BP1 (T37/46)p-AKT (S473)Interpretation
Vehicle+++++++++Baseline Activity
9-methyl-6-(prop-2-en-1-yloxy)-9H-purine - - - Dual mTORC1/mTORC2 Inhibition
Rapamycin--++++mTORC1 Inhibition with AKT feedback
OSI-027---Dual mTORC1/mTORC2 Inhibition
Sapanisertib---Dual mTORC1/mTORC2 Inhibition
(+/- indicates the relative level of phosphorylation)

Tier 3: Assessing Functional Cellular Response with Cell Viability Assays

Expertise & Experience: The ultimate goal of an mTOR inhibitor in an oncology setting is to inhibit cancer cell proliferation. Therefore, the final validation step is to assess the functional consequence of target engagement and pathway inhibition. Cell viability assays, such as the MTT or CellTiter-Glo assay, provide a quantitative measure of a compound's anti-proliferative activity.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.[12][29]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[29][30]

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Expected Outcome & Data Presentation:

A potent mTOR inhibitor is expected to significantly reduce cell viability in a dose-dependent manner. The IC50 value provides a quantitative measure of the compound's potency, allowing for direct comparison with other inhibitors.

CompoundCell LineIC50 (nM)
9-methyl-6-(prop-2-en-1-yloxy)-9H-purine MCF-7 50
PC-3 75
A549 120
RapamycinMCF-7150
PC-3250
A549>1000 (Resistant)
OSI-027MCF-765
PC-390
A549150
SapanisertibMCF-730
PC-355
A54980
(Illustrative data based on expected potencies)

Conclusion: A Triad of Evidence for Confident Progression

This guide outlines a rigorous, multi-faceted approach to the orthogonal validation of a novel 9-methyl-purine derivative, 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine , as a dual mTOR kinase inhibitor. By systematically demonstrating direct target engagement with CETSA, elucidating the mechanism of action on downstream signaling pathways via Western blotting, and quantifying the functional anti-proliferative effects through cell viability assays, a comprehensive and trustworthy data package can be generated. The comparative analysis against both first and second-generation mTOR inhibitors provides essential context for evaluating the compound's potency and potential advantages. This structured validation strategy ensures a high degree of scientific integrity and provides the necessary confidence to advance promising new therapeutic candidates through the drug discovery pipeline.

References

  • PI3K/AKT/mTOR pathway - Wikipedia. (2023, October 27). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Temsirolimus, an mTOR inhibitor for treatment of patients with advanced renal cell carcinoma - PubMed. (2008, August 15). PubMed. Retrieved March 14, 2026, from [Link]

  • Bhagwat, S. V., Gokhale, P. C., Crew, A. P., et al. (2011). Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin. Molecular Cancer Therapeutics, 10(8), 1394-1406. Retrieved March 14, 2026, from [Link]

  • mTOR - Wikipedia. (2023, November 28). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. Retrieved March 14, 2026, from [Link]

  • Witzig, T. E., Reeder, C., Han, J. J., et al. (2011). The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma. Blood, 118(15), 4122-4129. Retrieved March 14, 2026, from [Link]

  • Mechanistic Target Of Rapamycin - Massive Bio. (2026, March 1). Massive Bio. Retrieved March 14, 2026, from [Link]

  • Temsirolimus - Liv Hospital. (2026, February 24). Liv Hospital. Retrieved March 14, 2026, from [Link]

  • Bhagwat, S. V., Gokhale, P. C., Crew, A. P., et al. (2011). Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin. Molecular Cancer Therapeutics, 10(8), 1394-1406. Retrieved March 14, 2026, from [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. (n.d.). SciSpace. Retrieved March 14, 2026, from [Link]

  • PI3K/AKT/mTOR signaling - GeneGlobe - QIAGEN. (n.d.). QIAGEN. Retrieved March 14, 2026, from [Link]

  • mTOR Inhibitors: Sirolimus and Everolimus | Abdominal Key. (2019, December 26). Abdominal Key. Retrieved March 14, 2026, from [Link]

  • Mashima, R., Okuyama, T., & Nishikawa, K. (2011). Preclinical evaluation of the mTOR inhibitor, temsirolimus, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma. BMC Cancer, 11, 246. Retrieved March 14, 2026, from [Link]

  • Mechanism of action of rapamycin. This picture illustrates the... - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Popova, N. V., & Jücker, M. (2021). The Role of PI3K/AKT/mTOR Signaling in Breast Cancer. Cancers, 13(21), 5463. Retrieved March 14, 2026, from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2011). Targeting the PI3K/AKT/mTOR pathway in cancer cells. Expert Opinion on Investigational Drugs, 20(10), 1365-1377. Retrieved March 14, 2026, from [Link]

  • Al-Sahaf, M., & Kennelly, R. (2015). Cellular and molecular effects of the mTOR inhibitor everolimus. Bioscience Reports, 35(5), e00255. Retrieved March 14, 2026, from [Link]

  • Sabatini, D. M. (2006). mTOR and cancer: insights into a complex relationship. Nature Reviews Cancer, 6(9), 729-734. Retrieved March 14, 2026, from [Link]

  • Everolimus, an mTOR inhibitor, in combination with docetaxel for second- or third-line therapy of advanced-stage non-small cell lung cancer: A phase II study. - ASCO Publications. (2012, May 20). ASCO Publications. Retrieved March 14, 2026, from [Link]

  • Schematic illustration of the mTOR-signaling pathway. The mTOR is a... - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies | ACS Pharmacology & Translational Science. (2024, November 27). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Siefker-Radtke, A. O., M.D., Ph.D., Kamat, A. M., M.D., & Grossman, H. B., M.D. (2011). Effects of mTOR Inhibitor Everolimus (RAD001) on Bladder Cancer Cells. Clinical Cancer Research, 17(9), 2766-2775. Retrieved March 14, 2026, from [Link]

  • Caron, E., Ghosh, S., Matsuoka, Y., et al. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6, 453. Retrieved March 14, 2026, from [Link]

  • Diagram of the mTOR signalling pathway (see text for details). mTOR is... - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Clinical Trials Using mTOR Inhibitor - NCI - National Cancer Institute. (n.d.). National Cancer Institute. Retrieved March 14, 2026, from [Link]

  • Recent Clinical Trials of mTOR-Targeted Cancer Therapies - Bentham Science Publishers. (2011, January 1). Bentham Science. Retrieved March 14, 2026, from [Link]

  • Overview of Research into mTOR Inhibitors - PMC. (2018, August 28). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Dancey, J. E. (2011). Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. Journal of Clinical Investigation, 121(4), 1251-1262. Retrieved March 14, 2026, from [Link]

  • Rodrik-Outmezguine, V. S., O'Reilly, T., & Chandarlapaty, S. (2011). Pushing the Envelope in the mTOR Pathway: The Second Generation of Inhibitors. Cancer Discovery, 1(3), 205-207. Retrieved March 14, 2026, from [Link]

  • Wang, Y., et al. (2019). mTOR inhibitors activate PERK signaling and favor viability of gastrointestinal neuroendocrine cell lines. Cell Death & Disease, 10(1), 19. Retrieved March 14, 2026, from [Link]

  • CETSA. (n.d.). CETSA. Retrieved March 14, 2026, from [Link]

  • White, R. E., et al. (2011). Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). Journal of Biological Chemistry, 286(28), 25253-25264. Retrieved March 14, 2026, from [Link]

  • Bowers, A. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 245-252. Retrieved March 14, 2026, from [Link]

  • Bowers, A. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 245-252. Retrieved March 14, 2026, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Pelago Bioscience. Retrieved March 14, 2026, from [Link]

Sources

Validation

Head-to-Head Comparison of 6-Alkoxypurine Derivatives: Kinase Selectivity vs. Antiviral Efficacy

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that can be tuned for entirely different therapeutic applications. The 6-alkoxypurine core is a prime example of such a scaffold. By...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that can be tuned for entirely different therapeutic applications. The 6-alkoxypurine core is a prime example of such a scaffold. By modulating the length and steric bulk of the alkoxy chain at the C6 position, researchers can direct these molecules toward two divergent pathways: competitive inhibition of Cyclin-Dependent Kinases (CDKs) in oncology [1], or viral polymerase chain termination in virology [2].

This guide provides an objective, head-to-head comparison of 6-alkoxypurine derivatives, analyzing their structure-activity relationships (SAR), performance metrics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Oncology vs. Virology

The biological fate of a 6-alkoxypurine derivative is dictated by its substitution pattern. When paired with a 2-arylamino group, the scaffold acts as an ATP-competitive inhibitor of CDK2, driving cell cycle arrest. Conversely, when conjugated to a sugar or acyclic moiety (forming a nucleoside analog), the scaffold is selectively phosphorylated by viral kinases, ultimately terminating viral DNA synthesis.

G A 6-Alkoxypurine Scaffold B Oncology: CDK2 Inhibitors (e.g., 6-Butoxypurine) A->B Arylamino substitution C Virology: Nucleoside Analogs (e.g., ara-M, MCPNs) A->C Sugar/Acyclic moiety D ATP-Binding Pocket (Hydrophobic Interaction) B->D E Viral Thymidine Kinase (Selective Phosphorylation) C->E F G2/M Cell Cycle Arrest Apoptosis D->F Kinase Inhibition G Viral DNA Polymerase Chain Termination E->G Active Triphosphate

Divergent signaling pathways of 6-alkoxypurines in oncology (CDK2) and virology (DNA polymerase).

Head-to-Head Performance Data

To objectively compare the performance of these derivatives, we must look at their primary targets, inhibitory concentrations (IC₅₀), and selectivity profiles. The data below synthesizes findings from key SAR studies [1, 2, 3].

Derivative ClassSpecific CompoundR-Group at C6Primary TargetPotency (IC₅₀)Selectivity & Notes
CDK2 Inhibitor 6-Ethoxypurine (30)-OCH₂CH₃CDK2 / Cyclin A26 nMModerate potency; base selectivity over CDK1.
CDK2 Inhibitor 6-Butoxypurine (33)-O(CH₂)₃CH₃CDK2 / Cyclin A3 nMHighly potent; optimal fit for CDK2 hydrophobic pocket.
CDK2 Inhibitor 6-Cyclohexylmethoxy-OCH₂C₆H₁₁CDK2 / Cyclin A~5 nMStandard bulky reference (NU6102 analog).
Antiviral (VZV) ara-M-OCH₃VZV Thymidine Kinase0.5 - 3 µMCC₅₀ > 100 µM; highly selective for viral vs. host kinase.
Antiviral (MCPN) 6-Butoxy MCPN (6d)-O(CH₂)₃CH₃HCMV / EBVHighly ActiveOptimal chain length for broad-spectrum herpesviruses.

Structure-Activity Relationship (SAR) Insights

As an application scientist, I do not just look at the numbers; I look at the causality behind the molecular interactions.

In Oncology (CDK2 Inhibition): The purine core binds to the hinge region of the CDK2 ATP-binding site. The C6 substituent projects deep into a hydrophobic pocket that is slightly larger in CDK2 than in CDK1. Short chains (methoxy/ethoxy) leave this pocket partially unfilled, resulting in moderate nanomolar potency. Extending the chain to a butoxy or cyclohexylmethoxy group maximizes van der Waals contacts, driving the IC₅₀ down to the single-digit nanomolar range while conferring excellent selectivity over CDK1 [1]. The oxygen atom acts primarily as a flexible linker rather than a critical hydrogen bond acceptor.

In Virology (Antiviral Nucleosides): Here, the 6-alkoxy group dictates the rate of prodrug activation. For varicella-zoster virus (VZV), the short methoxy group in ara-M is perfectly accommodated by the VZV-encoded thymidine kinase (TK), allowing rapid phosphorylation to the active triphosphate, while mammalian kinases ignore it (ensuring low host toxicity)[2]. Conversely, in methylenecyclopropane nucleosides (MCPNs) targeting human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), a longer butoxy chain (~4 carbon units) is optimal for broad-spectrum activity, suggesting a different steric tolerance in the viral activation pathway [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating assay systems. Below are the standard operating protocols for evaluating both functional classes.

Protocol A: TR-FRET CDK2/Cyclin A Kinase Assay (Oncology)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric ³³P-ATP assays because it eliminates radioactive waste, minimizes compound interference (auto-fluorescence), and provides a high-throughput kinetic readout. Self-Validation: The assay must include a known reference inhibitor (e.g., Dinaciclib) and a no-enzyme baseline control to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 6-alkoxypurine derivatives (e.g., 6-butoxypurine) in 100% DMSO, then dilute 1:20 in Kinase Buffer.

  • Enzyme/Substrate Mix: Add 5 µL of CDK2/Cyclin A complex (final 1 nM) and ULight-labeled MBP substrate (final 50 nM) to a 384-well proplate.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ value, typically 10-50 µM) to initiate the reaction. Incubate at 22°C for 60 minutes.

  • Detection: Add 10 µL of Europium-anti-phospho-MBP antibody in EDTA stop buffer. Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Antiviral Plaque Reduction Assay (Virology)

Causality: The plaque reduction assay (PRA) is the gold standard because it directly measures the inhibition of viral replication and cell-to-cell spread, providing a highly physiological readout of antiviral efficacy. Self-Validation: A parallel MTS cytotoxicity assay on uninfected cells is mandatory. This ensures that the observed viral reduction is due to true antiviral activity (Selectivity Index = CC₅₀ / IC₅₀ > 10) rather than host cell death.

  • Cell Seeding: Seed human foreskin fibroblasts (HFFs) in 24-well plates and culture until a 100% confluent monolayer is formed.

  • Viral Infection: Inoculate wells with a standardized titer of virus (e.g., VZV or HCMV) targeting ~50-100 plaques per well. Incubate for 2 hours to allow viral adsorption.

  • Compound Overlay: Aspirate the inoculum. Apply an overlay medium (e.g., 0.5% agarose in DMEM) containing serial dilutions of the 6-alkoxypurine analog (e.g., ara-M or 6-butoxy MCPN). Include a vehicle control (DMSO) and a positive control (Acyclovir).

  • Incubation: Incubate for 5-7 days (depending on the viral strain) until distinct plaques form in the vehicle control wells.

  • Fixation & Staining: Fix cells with 10% formalin and stain with 0.1% crystal violet.

  • Quantification: Count the plaques using a stereomicroscope. The IC₅₀ is defined as the compound concentration that reduces the plaque count by 50% relative to the untreated control.

References

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. URL:[Link]

  • Averett, D. R., et al. (1991). 6-Methoxypurine arabinoside as a selective and potent inhibitor of varicella-zoster virus. Antimicrobial Agents and Chemotherapy, 35(5), 851–857. URL:[Link]

  • Williams, J. D., et al. (2012). Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. Bioorganic & Medicinal Chemistry, 20(12), 3710–3718. URL:[Link]

Comparative

Side-by-Side Analysis: 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine and Purine-Based Analogs in Kinase Inhibition

Structural & Mechanistic Rationale In the landscape of purine-based therapeutics, the substitution pattern on the purine scaffold dictates the pharmacological trajectory of the molecule—shifting its profile between compe...

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Rationale

In the landscape of purine-based therapeutics, the substitution pattern on the purine scaffold dictates the pharmacological trajectory of the molecule—shifting its profile between competitive kinase inhibition and DNA repair modulation. 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine (hereafter referred to as 9-Me-6-AOP ) is a synthetic derivative characterized by an O6 -allyl ether linkage and an N9 -methyl group.

To understand its utility, we must analyze its structural divergence from canonical N6-substituted adenines (like Olomoucine) and C2-substituted guanines (like O6 -benzylguanine).

The O6 -Ether vs. N6 -Amine Paradigm

Traditional cyclin-dependent kinase (CDK) inhibitors rely on an N6 -amine to act as a critical hydrogen-bond donor to the kinase hinge region (e.g., Leu83 in CDK2). Replacing this amine with an oxygen atom (forming an O6 -ether, as seen in the analog NU2013) eliminates this H-bond donor capacity. To compensate, the purine ring undergoes a 180-degree "flip" within the ATP-binding pocket. In this reversed orientation, the O6 -substituent occupies the ribose-binding pocket, while the N9 , N3 , and C2 positions interact with the hinge region[1].

The Impact of N9 -Methylation

While the non-methylated analog NU2013 (6-allyloxypurine) is a potent CDK inhibitor, the addition of the N9 -methyl group in 9-Me-6-AOP introduces profound steric and electrostatic consequences. Because the flipped binding mode relies on the N9 -H as an H-bond donor to the kinase hinge, methylating this position disrupts the interaction and creates a steric clash, significantly attenuating its kinase inhibitory potency. Furthermore, lacking the crucial C2 -amino group, 9-Me-6-AOP cannot be recognized by the active site of O6 -alkylguanine-DNA alkyltransferase (MGMT), rendering it inactive in DNA repair depletion pathways [2].

Mechanism Compound 9-Me-6-AOP (O6-Allyl, N9-Me) CDK CDK2/Cyclin E ATP Pocket Compound->CDK Competitive Binding (Altered H-Bonds) MGMT MGMT Protein Cys145 Active Site Compound->MGMT Steric Rejection Outcome1 Weak Kinase Inhibition (Steric Clash at Hinge) CDK->Outcome1 Outcome2 No DNA Repair Depletion (Lacks C2-NH2) MGMT->Outcome2

Figure 1: Mechanistic divergence of 9-Me-6-AOP in kinase inhibition versus MGMT depletion pathways.

Comparative Pharmacological Profiling

To objectively evaluate 9-Me-6-AOP, we benchmark it against three distinct classes of purine analogs. The data below synthesizes structure-activity relationship (SAR) metrics across in vitro enzymatic assays.

CompoundStructural ClassificationCDK1 IC 50​ (µM)CDK2 IC 50​ (µM)MGMT IC 50​ (µM)Primary Binding Mode / Mechanism
9-Me-6-AOP O6 -Allyl, N9 -Methyl> 15.0> 15.0InactiveFlipped ATP-competitive (Sterically Hindered)
NU2013 O6 -Allyl, N9 -H2.52.8InactiveFlipped ATP-competitive (H-bond via N9 )
Olomoucine N6 -Benzyl, C2 -Substituted7.07.0InactiveCanonical ATP-competitive (H-bond via N6 -H)
O6 -Allylguanine O6 -Allyl, C2 -NH 2​ > 50.0> 50.02.7Covalent Alkyl Transfer to Cys145

Key Takeaway: 9-Me-6-AOP serves as an excellent negative control or baseline scaffold in medicinal chemistry campaigns. Its structural modifications effectively "silence" both the CDK-inhibitory activity of NU2013 and the MGMT-depleting activity of O6 -allylguanine[3],[4].

Experimental Methodologies

When working with O6 -allyl purines, researchers frequently encounter false negatives due to compound degradation. The following self-validating protocols ensure structural integrity and accurate quantification of kinase activity.

Protocol 1: Assessing Compound Integrity via Claisen Rearrangement Tracking

Causality: O6 -allyloxypurines are thermally labile. At elevated temperatures or in the presence of trace metals, the allyloxy group undergoes a [3,3]-sigmatropic (Claisen) rearrangement to form N -allyl-6-purinones (lactams)[5]. If this occurs during storage or assay incubation, the resulting lactam will yield inaccurate pharmacological data.

  • Preparation: Dissolve 9-Me-6-AOP in anhydrous DMSO to a 10 mM stock. Avoid repeated freeze-thaw cycles.

  • Incubation Simulation: Dilute the compound to 100 µM in aqueous assay buffer (pH 7.4) and incubate at 37°C for 4 hours to mimic assay conditions.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (0.1% formic acid).

  • Validation Checkpoint: Monitor the chromatogram. The parent O6 -allyl ether and the rearranged lactam are structural isomers (identical m/z). Chromatographic separation is mandatory; the highly polar lactam will elute significantly earlier than the lipophilic ether. Do not proceed to bioassays unless the intact ether peak constitutes >98% of the signal.

Protocol 2: Self-Validating Radiometric CDK2/Cyclin E Inhibition Assay

Causality: Using γ -[ 33 P]-ATP allows direct quantification of phosphotransfer to the substrate. This avoids the fluorescence quenching artifacts common with highly conjugated purine analogs in FRET-based assays.

  • Kinase Complex Assembly: Combine recombinant CDK2/Cyclin E complex (10 nM) with 1 mg/mL Histone H1 in kinase buffer (60 mM β -glycerophosphate, 15 mM MgCl 2​ , 1 mM DTT, pH 7.0)[6].

  • Inhibitor Pre-incubation: Add 9-Me-6-AOP (titrated from 0.1 µM to 100 µM) and incubate for 15 minutes at room temperature. Rationale: This allows the compound to achieve equilibrium binding within the ATP pocket prior to substrate competition.

  • Reaction Initiation: Add 10 µM cold ATP spiked with 0.5 µCi γ -[ 33 P]-ATP to initiate the reaction.

  • Termination & Capture: After 30 minutes, spot 20 µL of the reaction mixture onto P81 phosphocellulose filter paper. Wash 3x with 1% phosphoric acid to remove unreacted ATP.

  • Validation Checkpoint: Include Olomoucine (10 µM) as a positive control (expected ~60% inhibition) and a DMSO-only vehicle as a negative control. Read on a scintillation counter and calculate the IC 50​ using a 4-parameter logistic regression.

Workflow Prep 1. Compound Prep Dissolve 9-Me-6-AOP in DMSO Claisen 2. Stability QC Monitor [3,3]-Sigmatropic Rearrangement Prep->Claisen LC-MS Check Assay 3. Radiometric Assay Incubate with CDK2 & 33P-ATP Claisen->Assay Intact Ether Verified Validate 4. Validation Scintillation Counting vs Olomoucine Assay->Validate Quantify IC50

Figure 2: Self-validating experimental workflow for evaluating O6-allyl purine kinase inhibitors.

References

  • Moschel, R. C., et al. "Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry, 35(23), 1992, 4486-4491. URL:[Link]

  • Peg, A. E., et al. "Mechanism of inactivation of human O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine." Biochemistry, 32(45), 1993, 11998-12006. URL:[Link]

  • Griffin, R. J., et al. "Cyclin dependent kinase inhibiting purine derivatives." WIPO Patent WO1999002162A1, 1999.
  • Vesely, J., et al. "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 1994, 771-786. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.